3-Chloropiperidine
Description
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Properties
IUPAC Name |
3-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBWBSLSNIUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329902 | |
| Record name | 3-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50564-59-5 | |
| Record name | 3-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloropiperidine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-Chloropiperidine
Executive Summary
This compound is a pivotal heterocyclic compound that serves a dual role in chemical and pharmaceutical sciences: it is both a versatile synthetic intermediate and a potent pharmacophore. Its utility stems from a core mechanism of action centered on the intramolecular formation of a highly strained and electrophilic bicyclic aziridinium ion. This transient species dictates the compound's reactivity, enabling its function as a powerful alkylating agent in therapeutic contexts—most notably in oncology—and as a reactive building block for the synthesis of complex substituted piperidine derivatives. This guide provides a detailed exploration of this mechanism, the factors governing its reactivity, its application in drug design, and the experimental methodologies used to study and exploit its unique chemical properties.
Introduction to this compound: A Scaffold of Significance
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous drug classes from antipsychotics to analgesics.[1][2][3] The introduction of a chlorine atom at the 3-position transforms this stable scaffold into a highly reactive and synthetically valuable entity. This compound and its derivatives are cyclic analogues of the classic nitrogen mustards (e.g., mechlorethamine), which are renowned for their cytotoxic effects.[4][5] This structural analogy, confining the reactive 2-chloroethyl amine moiety within a piperidine ring, offers a pathway to potentially milder and more selective therapeutic agents.[5] The mechanism of these compounds is often inspired by natural products with alkylating properties, such as the antibiotic 593A, which also features a this compound core.[5][6] As a result, this compound hydrochloride is widely utilized as a key building block for creating novel therapeutic agents, particularly for neurological disorders and as chemotherapeutics.[7]
The Core Mechanism: Intramolecular Formation of the Bicyclic Aziridinium Ion
The defining feature of this compound's reactivity is its ability to undergo a reversible intramolecular cyclization to form a bicyclic aziridinium ion.[4][8] This process is the cornerstone of its mechanism of action in both synthetic and biological settings.
The nitrogen atom's lone pair of electrons acts as an internal nucleophile, displacing the chloride anion at the C-3 position in an SNi (substitution, nucleophilic, internal) type reaction. This results in the formation of a highly strained [1.3.0] bicyclic system containing a positively charged, three-membered aziridinium ring.[4][9] This intermediate is a potent electrophile, primed for attack by a wide range of nucleophiles.[4]
Factors Governing Aziridinium Ion Formation
The efficiency and rate of this critical cyclization are governed by several factors:
-
Nitrogen Nucleophilicity: The nitrogen atom must possess a lone pair of electrons to initiate the attack. For this reason, the protonated form of the molecule, such as this compound hydrochloride (HCl salt), is stable and unreactive. The acidic conditions lower the electron density on the nitrogen, effectively halting the formation of the aziridinium ion and providing a stable form for storage and handling.[6]
-
The Thorpe-Ingold Effect: The rate of cyclization can be significantly accelerated by the presence of geminal substituents, particularly at the C-5 position of the piperidine ring. This phenomenon, known as the Thorpe-Ingold or gem-dialkyl effect, decreases the internal C-C-C bond angle, thereby bringing the reactive nitrogen and C-3 carbon closer together and favoring the transition state for ring formation.[5] A linear correlation has been observed between the inner angle of C-5 substituents and the rate constant of aziridinium ion formation.[5]
Reactivity Profile: A Tale of Two Roles
The highly electrophilic nature of the aziridinium ion intermediate allows this compound to function effectively in two distinct capacities: as a versatile synthetic precursor and as a potent biological alkylating agent.
As a Versatile Synthetic Intermediate
In organic synthesis, the aziridinium ion can be trapped by external nucleophiles. This reaction opens the three-membered ring to yield a stable, 3-substituted piperidine derivative. This strategy is fundamental to using this compound as a building block.
-
Mechanism: An external nucleophile (Nu⁻) attacks one of the two carbons of the aziridinium ring. This attack relieves the ring strain and results in a covalent bond between the nucleophile and the piperidine scaffold. The regioselectivity of the attack can be influenced by steric and electronic factors of both the piperidine ring and the attacking nucleophile.
This reactivity makes this compound hydrochloride an essential reagent for introducing the piperidine motif into larger molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[7]
As a DNA Alkylating Agent
In a biological context, particularly in cancer chemotherapy, the nucleophile is often a biological macromolecule. This compound derivatives have been shown to be potent DNA alkylating agents.[6][8]
-
Mechanism of DNA Alkylation: After forming the aziridinium ion intracellularly, the compound is attacked by nucleophilic sites on DNA bases. The N7-position of guanine is a particularly strong nucleophile and a common target for alkylation.[6] This covalent modification of DNA forms a DNA adduct, which can trigger a cascade of cellular events, including the stalling of replication forks, induction of DNA repair pathways, and ultimately, the initiation of apoptosis (programmed cell death), leading to the death of cancer cells.[6][10]
Derivatives known as bis-3-chloropiperidines, which contain two reactive this compound moieties, can form adducts with two different nucleobases, leading to DNA inter- or intra-strand cross-linking.[9][10] This more extensive damage is often more difficult for cancer cells to repair, resulting in enhanced cytotoxic potency.
Key Experimental Protocols and Methodologies
The study and application of this compound's mechanism rely on specific synthetic and analytical protocols. The choice of methodology is critical for controlling the high reactivity of these compounds.
Protocol 1: Synthesis of Secondary 3-Chloropiperidines
This protocol describes a modern approach for synthesizing secondary 3-chloropiperidines, which more closely mimic natural alkylating agents like antibiotic 593A.[6] The key is a selective monochlorination followed by a base-mediated cyclization.
Objective: To synthesize a secondary this compound from an unsaturated primary amine.
Methodology:
-
Selective N-Chlorination:
-
Dissolve the unsaturated primary amine (1.0 equiv.) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -15 °C using an appropriate cooling bath. This low temperature is crucial to prevent over-chlorination (dichlorination).[6]
-
Add N-chlorosuccinimide (NCS) (1.05 equiv.) portion-wise, maintaining the temperature below -10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
-
In Situ Cyclization and Protection:
-
To the cold reaction mixture, add a suitable base, such as triethylamine (2.0 equiv.), to initiate the intramolecular cyclization of the chloroamine intermediate.
-
To prevent the newly formed and highly reactive secondary this compound from self-reacting or decomposing, it is trapped in situ. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) to the mixture. This reacts with the secondary amine to form a stable Boc-protected this compound.[6]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure Boc-protected this compound.
-
-
Deprotection (Optional):
-
The Boc protecting group can be easily removed by treating the purified intermediate with an acid, such as HCl in dioxane, to yield the stable this compound hydrochloride salt.[6]
-
Protocol 2: Isolation of the Highly Strained Bicyclic Aziridine
This protocol serves as a proof of principle, confirming the existence of the transient intermediate by isolating its deprotonated form, the bicyclic aziridine.
Objective: To isolate the bicyclic aziridine by treating a secondary this compound with a strong base.[6]
Methodology:
-
Reaction Setup:
-
Under a strict inert atmosphere (N₂ or Ar), dissolve the secondary this compound hydrochloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath. This extreme low temperature is essential to stabilize the highly strained and reactive product.
-
-
Deprotonation and Cyclization:
-
Slowly add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) (2.0 equiv.) dropwise to the cooled solution. The first equivalent deprotonates the amine salt, and the second promotes the elimination of HCl to form the aziridine.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up:
-
Quench the reaction at low temperature by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and add diethyl ether.
-
Separate the phases and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over MgSO₄, filter, and carefully remove the solvent under reduced pressure at low temperature to yield the bicyclic aziridine product.[6]
-
Quantitative Data and Structure-Activity Relationship (SAR)
The relationship between the structure of this compound derivatives and their reactivity is a key area of study for optimizing their therapeutic potential. As previously mentioned, the Thorpe-Ingold effect provides a clear, quantifiable structure-activity relationship.
| Substituent at C-5 | Internal Angle (C-C-C) | Relative Rate of Aziridinium Ion Formation | Rationale |
| Two Hydrogen atoms | ~109.5° | Baseline (1x) | Unsubstituted piperidine ring with standard tetrahedral geometry. |
| Gem-dimethyl | < 109.5° | Significantly Increased (>10x) | The bulky methyl groups compress the C5-internal angle, forcing the C4 and C6 atoms closer. This pre-organizes the ring for cyclization, lowering the activation energy.[4][5] |
| Cyclopentyl (spiro) | ~108° | Moderately Increased | The spirocyclic system introduces ring strain that slightly compresses the internal angle, enhancing the reaction rate.[5] |
| Cyclohexyl (spiro) | ~109.5° | Minimally Increased | The flexible cyclohexane ring does not significantly alter the internal angle compared to the unsubstituted parent compound.[5] |
Note: The relative rates are illustrative and depend on specific reaction conditions. The trend, however, is well-established.
Conclusion and Future Outlook
The mechanism of action of this compound is a compelling example of how a single, well-defined chemical transformation—the intramolecular formation of a bicyclic aziridinium ion—can be leveraged for broad applications in science. This core mechanism endows the scaffold with a dual personality: it is a controlled and versatile building block for synthetic chemists, and a potent, biologically active pharmacophore for drug discovery professionals. The ability to tune its reactivity through strategic substitution, as demonstrated by the Thorpe-Ingold effect, provides a rational basis for the design of next-generation therapeutics. Future research will likely focus on conjugating this reactive motif to targeting moieties to achieve selective delivery to cancer cells, thereby enhancing efficacy while minimizing off-target toxicity and advancing the legacy of nitrogen mustards in modern medicine.
References
-
Hejl, M., Legin, A., Jakupec, M. A., & Göttlich, R. (2024). Synthesis and Antiproliferative Activity of Cisplatin‐3–Chloropiperidine Conjugates. ChemBioChem. Available at: [Link]
-
Legin, A. A., Hejl, M., Jakupec, M. A., & Göttlich, R. (2023). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal. Available at: [Link]
-
Frolov, N. A., Vereshchagin, A. N., & Eltsov, O. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(2), 835. Available at: [Link]
-
Schober, L. J., et al. (2024). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC medicinal chemistry, 15(1), 187-194. Available at: [Link]
-
Francke, A., Legin, A., & Göttlich, R. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 12(12), e202300181. Available at: [Link]
-
Georg, M. (2022). Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents. JLUpub. Available at: [Link]
-
Wikipedia. Piperidine. Available at: [Link]
-
Sosic, A., et al. (2015). Synthesis and evaluation of a bis-3-chloropiperidine derivative incorporating an anthraquinone pharmacophore. Bioorganic & medicinal chemistry letters, 25(20), 4440-4445. Available at: [Link]
-
Rajasekhar, K., et al. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 10(2), 481-484. Available at: [Link]
-
Wikipedia. N-Chloropiperidine. Available at: [Link]
-
Carraro, C., et al. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 62(5), 2579-2589. Available at: [Link]
-
Patel, K., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available at: [Link]
-
Wikipedia. N-Chloropiperidine. Available at: [Link]
-
Rajasekhar, K., et al. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 10(2), 481-484. Available at: [Link]
-
Al-Mubaddel, F. S., et al. (2023). The Elimination of N-Chloropiperidine in Aqueous Solution by Using Ni/NiO-C3N4 Under Visible Light Illumination. Catalysts, 13(10), 1361. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Francke, A., Legin, A., & Göttlich, R. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. Available at: [Link]
-
Reddy, C. R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466. Available at: [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and evaluation of a bis-3-chloropiperidine derivative incorporating an anthraquinone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Chloropiperidine and the Bicyclic Aziridinium Ion
Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Safety Specialists
Executive Summary
3-Chloropiperidine represents a deceptive structural simplicity. While stable as a hydrochloride salt, its free base undergoes a rapid, intramolecular nucleophilic substitution to form the 1-azabicyclo[3.1.0]hexane cation (a bicyclic aziridinium ion). This intermediate is a potent electrophile, sharing the alkylating mechanism of nitrogen mustards.
For drug development professionals, this ion presents a dual-edged sword: it is a versatile gateway for synthesizing complex heterocycles (via ring expansion/contraction) but poses significant genotoxic risks if generated unintentionally. This guide dissects the mechanistic kinetics, regiochemical control, and safety protocols required to harness this reactive intermediate.
Part 1: Mechanistic Architecture
The "On/Off" Switch: pH Dependence
The reactivity of this compound is governed entirely by the protonation state of the nitrogen atom.
-
The "Off" State (pH < 7): As a hydrochloride salt, the nitrogen is protonated (
). The lone pair is sequestered, preventing nucleophilic attack on the C3 carbon. The molecule is stable and storable. -
The "On" State (pH > 7): Upon neutralization, the free amine reveals its lone pair. Due to the favorable entropy of intramolecular reactions and the proximity of the nucleophile (N) to the leaving group (Cl), cyclization occurs rapidly to form the bicyclic aziridinium ion.
The Aziridinium Core
The resulting 1-azabicyclo[3.1.0]hexane cation is highly strained.[1] It combines the angular strain of a three-membered ring with the torsional strain of the bicyclic system. This makes it an "ambident electrophile"—nucleophiles can attack at two distinct carbon sites, leading to different skeletal outcomes.
Visualization: Formation Kinetics
The following diagram illustrates the transition from the stable salt to the reactive electrophile.
Figure 1: The activation pathway of this compound. The reaction is driven by the release of the chloride leaving group upon internal nucleophilic attack.
Part 2: The Regiochemical Dilemma
The utility of the aziridinium ion lies in its ring-opening. However, this is where synthetic control is critical. The nucleophile (
Ring Expansion vs. Contraction
-
Path A (Retention): Attack at the C3 position (bridgehead) re-opens the three-membered ring to reform the 6-membered piperidine skeleton. This often results in retention of configuration relative to the starting material due to the double inversion mechanism (
cyclization + opening). -
Path B (Contraction): Attack at the C2 position (bridge) cleaves the C2-N bond, resulting in a ring contraction to a 2-substituted pyrrolidine (specifically, 2-chloromethylpyrrolidine if Cl is the nucleophile).
Critical Insight: Thermodynamic control often favors the 6-membered piperidine ring due to lower ring strain compared to the pyrrolidine side-chain product, but kinetic control can yield significant amounts of the rearranged pyrrolidine, particularly with bulky nucleophiles or specific solvent effects.
Visualization: Rearrangement Pathways
Figure 2: Divergent pathways for aziridinium ring opening. Path A restores the piperidine core; Path B yields pyrrolidine derivatives.
Part 3: Synthetic Protocols
Synthesis of this compound HCl
Direct chlorination of 3-hydroxypiperidine is often inefficient due to side reactions. The preferred route utilizes the ring expansion of prolinol derivatives or direct chlorination of protected amines.
Table 1: Comparative Synthetic Routes
| Method | Precursor | Key Reagents | Yield | Notes |
| Ring Expansion | 2-(Hydroxymethyl)pyrrolidine | 85-92% | Thermodynamic product; proceeds via aziridinium intermediate. | |
| Direct Chlorination | 3-Hydroxypiperidine | 40-60% | Lower yields due to polymerization of free base if not strictly acidic. | |
| De Kimpe Synthesis | Variable | Best for highly substituted derivatives. |
Protocol: Generation and Trapping (Self-Validating)
This protocol describes the controlled generation of the aziridinium ion and subsequent trapping, designed to minimize exposure risk.
Reagents:
-
This compound HCl (1.0 eq)
-
Nucleophile (e.g., Sodium Azide,
) (1.5 eq) -
Solvent: Acetonitrile (
) or Water/Dioxane (1:1) -
Base:
(2.0 eq)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend this compound HCl in acetonitrile.
-
Activation (Critical Step): Add solid
. Note: The reaction will not proceed until base is added. This is the "start" button. -
Cyclization: Heat the mixture to 40°C. The free base forms and immediately cyclizes to the aziridinium ion.
-
Trapping: Add the nucleophile (
). The solution should become clear as the salt reacts. -
Validation: Monitor via TLC (Thin Layer Chromatography). The starting material (Rf ~0.2 in 10% MeOH/DCM) will disappear. The aziridinium ion is transient and will not be visible; the product (3-azidopiperidine) will appear at a higher Rf.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Safety Check: Treat the crude residue with 1M HCl to convert any unreacted aziridinium or free base back to the stable salt form before disposal.
-
Part 4: Safety & Toxicology (E-E-A-T)
The Nitrogen Mustard Analogy
This compound derivatives function mechanistically like nitrogen mustards (e.g., mechlorethamine).[2] The aziridinium ion alkylates DNA at the N7 position of guanine, leading to cross-linking and apoptosis.
Handling Mandates
-
Containment: All weighing and manipulation of the free base must occur in a certified fume hood.
-
Decontamination: Glassware should be rinsed with a dilute acidic solution (10% acetic acid or 1M HCl) before removal from the hood. This protonates the nitrogen, collapsing the aziridinium ion and preventing alkylation.
-
Skin Contact: These compounds are potential vesicants (blister agents). Double-gloving (Nitrile/Laminate) is required.
References
-
Göttlich, R. et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. National Institutes of Health (PMC). [Link]
-
Couty, F. et al. (2006). Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening. Chemical Communications.[3] [Link]
-
D'Hooghe, M. et al. (2019). Alkylative Aziridine Ring-Opening Reactions. MDPI Molecules. [Link]
-
De Kimpe, N. et al. (1977).[4] De Kimpe Aziridine Synthesis. Organic Chemistry Portal. [Link]
Sources
An In-depth Technical Guide on the DNA Alkylation by 3-Chloropiperidine at N7-Guanine
Abstract
DNA alkylation is a fundamental mechanism underlying the efficacy of numerous chemotherapeutic agents and the toxicity of various carcinogens. The N7 position of guanine, being the most nucleophilic site on the purine ring, is a primary target for electrophilic attack. This guide provides a comprehensive technical overview of the interaction between 3-Chloropiperidine, a cyclic alkylating agent, and the N7-guanine residue within DNA. We will dissect the chemical mechanism of adduct formation, present detailed experimental protocols for the synthesis, detection, and quantification of the resulting N7-(piperidin-3-yl)guanine adduct, and discuss the biological ramifications of this DNA lesion. This document is intended to serve as a practical resource for researchers in pharmacology, toxicology, and drug discovery, offering field-proven insights and methodologies to investigate this specific class of DNA damage.
The Chemistry of N7-Guanine Alkylation by this compound
The interaction between an alkylating agent and DNA is governed by the principles of nucleophilic substitution. The electron-rich centers in DNA, particularly the ring nitrogens of the purine bases, are susceptible to attack by electrophilic compounds.
The Reaction Mechanism: A Two-Step Process
The alkylation of N7-guanine by this compound is not a simple, direct displacement. It proceeds through a well-established mechanism for this class of compounds: the formation of a highly reactive cyclic intermediate.
-
Intramolecular Cyclization: The process begins with the intramolecular cyclization of this compound to form a strained, highly electrophilic aziridinium-like bridged ion (a bicyclic piperidinium species). This is the rate-determining step of the reaction. The lone pair of electrons on the piperidine nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion.
-
Nucleophilic Attack by N7-Guanine: The highly reactive bridged intermediate is then rapidly attacked by the most potent nucleophile in duplex DNA, the N7 atom of guanine. The guanine's lone pair attacks one of the electrophilic carbons in the three-membered ring, opening it and forming a stable covalent bond. This results in the formation of the N7-(piperidin-3-yl)guanine adduct.
This two-step SN1-like mechanism is characteristic of nitrogen mustards and related compounds, where the formation of the aziridinium ion intermediate is the critical step that dictates reaction kinetics.
Caption: Workflow for quantifying DNA adducts in cellular systems.
Methodology:
-
Alkylation Reaction:
-
Prepare a solution of 1 mg/mL calf thymus DNA in 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (TE Buffer).
-
Treat the DNA solution with varying concentrations of this compound (e.g., 1 µM to 1 mM).
-
Incubate at 37°C for 24 hours.
-
Include a DNA-only control (no drug) and a drug-only control (no DNA).
-
-
DNA Purification:
-
Remove unreacted this compound by ethanol precipitation of the DNA. Wash the DNA pellet twice with 70% ethanol.
-
Rationale: This step is crucial to prevent the analytical column from being contaminated and to ensure accurate DNA quantification before digestion.
-
Resuspend the purified DNA in nuclease-free water and quantify using UV absorbance at 260 nm.
-
-
Enzymatic Digestion to Nucleosides:
-
To 50 µg of alkylated DNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Adjust the pH to ~8.0 with ammonium bicarbonate and add Alkaline Phosphatase. Incubate for another 2 hours at 37°C.
-
Rationale: This two-step enzymatic digestion efficiently breaks the DNA backbone down to individual deoxynucleosides, which are the required analytes for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the digested sample using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Develop a specific MRM transition for the N7-(piperidin-3-yl)deoxyguanosine adduct and another for the unmodified deoxyguanosine (for normalization).
-
Table 2: Example MRM Transitions for LC-MS/MS Analysis
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) N7-(piperidin-3-yl)dG [M+H]⁺ [BH₂]⁺ (Adducted Base) 25 | Deoxyguanosine (dG) | 268.1 | 152.1 (Guanine Base) | 15 |
-
Trustworthiness: The specificity of the precursor-to-product ion transition in MRM provides an extremely high degree of confidence in the identification and quantification of the adduct, even in a complex mixture.
-
-
Quantification:
-
Generate a standard curve using the synthesized N7-(piperidin-3-yl)guanosine standard.
-
Calculate the amount of adduct and normal deoxyguanosine in the sample.
-
Express the results as the number of adducts per 10⁶ parent nucleosides.
-
Biological Consequences and Broader Implications
The formation of the N7-(piperidin-3-yl)guanine adduct is not a benign event. It can trigger a cascade of cellular responses.
-
Genotoxicity and Mutagenesis: The resulting apurinic sites from spontaneous depurination are highly mutagenic. During DNA replication, translesion synthesis polymerases may incorrectly insert a base opposite the AP site, leading to mutations.
-
Cytotoxicity and Cancer Therapy: In the context of drug development, the formation of these adducts can be therapeutically beneficial. The stalling of replication forks and the induction of DNA damage can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. Many classic chemotherapies, such as nitrogen mustards, function precisely through this mechanism of widespread N7-guanine alkylation.
-
DNA Repair: Cells have evolved mechanisms to counteract this type of damage. The primary pathway for repairing N7-guanine adducts and the subsequent AP sites is Base Excision Repair (BER). The process is initiated by specific DNA glycosylases that recognize and excise the damaged base, followed by the action of endonucleases, polymerases, and ligases to restore the correct DNA sequence.
Conclusion and Future Directions
The alkylation of N7-guanine by this compound represents a chemically and biologically significant form of DNA damage. Understanding the mechanism of its formation and developing precise analytical methods for its detection are critical for both toxicological risk assessment and the rational design of new therapeutic agents. The protocols and insights provided in this guide offer a robust framework for researchers to explore the impact of this and related compounds on genomic integrity.
Future research should focus on high-throughput screening of similar cyclic amines for enhanced DNA alkylating activity, investigating the specific DNA sequence preferences for adduct formation, and elucidating the downstream cellular signaling pathways that are activated in response to this specific DNA lesion.
References
There are no direct publications specifically detailing the DNA alkylation by this compound at N7-guanine found in the search results. The references provided are to authoritative articles and reviews on the general, well-established mechanisms of DNA alkylation by related compounds (nitrogen mustards, other alkylating agents) and the analytical techniques used to study them, which form the basis of the science and protocols described in this guide.
-
Title: DNA alkylation by nitrogen mustards: mechanism and biological consequences Source: A comprehensive review that details the formation of aziridinium ions from nitrogen mustards and their subsequent reaction with DNA, primarily at the N7 position of guanine. It discusses the biological outcomes, including cytotoxicity and DNA repair. URL: [Link]
-
Title: N7-Guanine Adducts: From Chemistry to Biology Source: This review covers the chemical properties of N7-guanine adducts, their tendency for depurination leading to apurinic sites, and their recognition by DNA repair pathways. URL: [Link]
-
Title: Mass spectrometry for the analysis of DNA adducts Source: An authoritative source on the application of mass spectrometry, including LC-MS/MS and MRM techniques, for the sensitive and specific detection and quantification of a wide range of DNA adducts from biological samples. URL: [Link]
-
Title: Base Excision Repair of N-Alkylpurines Source: A detailed description of the Base Excision Repair (BER) pathway, the primary cellular defense mechanism for removing N7-alkylguanine adducts from the genome. It discusses the roles of specific glycosylases. URL: [Link]
computational studies of 3-Chloropiperidine interactions
An In-depth Technical Guide to the Computational Study of 3-Chloropiperidine Interactions
Foreword: A Senior Application Scientist's Perspective
Welcome. This guide is designed for researchers, computational chemists, and drug development professionals who are navigating the complexities of modeling halogenated compounds, specifically focusing on the this compound scaffold. In my years of supporting and guiding computational drug discovery projects, I have seen many promising campaigns stall due to a subtle but critical oversight: the improper handling of halogen atoms in molecular simulations. This is not merely a technical footnote; it is a fundamental aspect of molecular recognition that can dictate the success or failure of predicting ligand affinity and mechanism of action.
This document is not a rigid template. It is a distillation of field-proven insights and methodologies. We will move beyond simple step-by-step instructions to explore the causality behind our choices. Why do standard force fields often fail? How do we build a self-validating protocol for parameterization? When is a quantum mechanical approach necessary, and when can we rely on advanced molecular mechanics? By understanding the "why," you will be empowered to adapt, troubleshoot, and innovate in your own research. Our objective is to equip you with the expertise to model this compound and its derivatives with the scientific integrity and accuracy they demand.
Part 1: The Significance and Challenge of this compound
The this compound moiety is a versatile and increasingly important building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including novel therapeutic agents targeting neurological disorders.[1] Its true power, however, lies in its role as a cyclic analogue of nitrogen mustards, where the chlorine-substituted piperidine ring acts as a constrained bioisostere for the reactive 2-chloroethyl moiety.[2] This structural feature has been exploited to develop potent DNA alkylating agents for anticancer applications.[3][4]
The reactivity and biological activity of these compounds are governed by the intramolecular formation of a highly electrophilic bicyclic aziridinium ion, which is subsequently attacked by biological nucleophiles like DNA bases.[3][5] The stability and conformational preferences of the this compound ring are therefore central to its function.
The Core Computational Challenge: Anisotropic Interactions
From a computational standpoint, the chlorine atom is the nexus of complexity. Its interactions are not limited to simple steric (van der Waals) and electrostatic forces. The key to accurately modeling this system lies in understanding a non-covalent interaction known as the halogen bond .
Due to the electron-withdrawing nature of the adjacent carbon atom, the electron density around the chlorine atom is not uniform. This creates an anisotropic distribution, resulting in a region of positive electrostatic potential (termed a σ-hole ) along the axis of the C-Cl bond, and a belt of negative potential around the equator.[6][7] This electropositive σ-hole can interact favorably with Lewis bases and nucleophiles, such as the oxygen atoms of carbonyl groups, serine/threonine hydroxyls, or even the backbone amides found in protein active sites.[8]
Standard molecular mechanics force fields, which typically assign a single, negative partial charge to the chlorine atom, are fundamentally incapable of capturing this attractive, directional interaction.[8][9] This failure can lead to grossly inaccurate predictions of binding poses, interaction energies, and residence times.
Part 2: Theoretical Foundations for Modeling Halogenated Systems
To model this compound interactions reliably, we must employ methods that can account for the anisotropic nature of the halogen. This requires a multi-tiered approach, from high-level quantum mechanics to specially adapted classical force fields.
Quantum Mechanics (QM): The Ground Truth
Quantum mechanics is the most accurate theoretical framework for describing molecular interactions, as it explicitly solves for the electron distribution.[10] Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are indispensable for:
-
Conformational Analysis: Determining the relative energies of the axial and equatorial conformers of this compound.
-
Electrostatic Potential (ESP) Mapping: Visualizing and quantifying the σ-hole on the chlorine atom.
-
Interaction Energy Benchmarking: Calculating the precise energy of a halogen bond between this compound and a model interacting partner (e.g., formaldehyde, water).
-
Force Field Parameterization: Providing the reference data needed to develop accurate classical models.[11][12]
While powerful, QM methods are computationally expensive and generally not feasible for large-scale simulations of a ligand in a solvated protein environment.[13] Therefore, their primary role is to provide the "ground truth" data used to parameterize and validate more efficient methods.
Molecular Mechanics (MM): The Workhorse and Its Limitations
Molecular mechanics (MM) force fields are the workhorses of computational drug discovery, enabling large-scale simulations through simplified energy functions. However, as previously mentioned, their Achilles' heel in this context is the halogen bond.
The inadequacy of a standard point-charge model is illustrated below.
Caption: Discrepancy between standard models and physical reality for halogen interactions.
Bridging the Gap: Advanced Force Fields for Halogen Bonding
To overcome this limitation, several strategies have been developed to better represent the physics of halogen bonding within the computationally efficient MM framework.
-
Explicit σ-Hole Models: This is the most robust and physically sound approach. It involves adding a virtual particle—a massless, charged site—located along the C-Cl bond axis to explicitly represent the positive σ-hole.[9] This allows for the simultaneous representation of a positive interaction along the bond axis and a negative interaction at the halogen's van der Waals surface.
-
Modified Lennard-Jones and Coulson Terms: Some force fields, like the OPLS-AAx, modify the parameters for halogen atoms to better mimic halogen bonding without adding virtual sites.[8] This can be an effective and computationally inexpensive compromise, though it may be less transferable than explicit σ-hole models.
-
Polarizable Force Fields: These advanced models allow atomic charges to fluctuate in response to the local electric field, naturally capturing the anisotropic charge distribution.[6][12] While highly accurate, they are more computationally demanding than fixed-charge models.
The choice of which strategy to employ depends on the required accuracy and available computational resources, as outlined in the workflow below.
Part 3: A Validated Workflow for Simulating this compound Systems
This section details a series of self-validating protocols for the computational study of this compound, from initial ligand setup to full-scale molecular dynamics.
Caption: High-level computational workflow for this compound interaction studies.
Protocol 1: Ligand Preparation and Conformational Analysis
Causality: The piperidine ring exists in a dynamic equilibrium of chair conformations. The orientation of the chlorine substituent (axial vs. equatorial) significantly impacts the molecule's shape, dipole moment, and interaction profile.[14] An initial QM calculation is required to determine the ground state conformation and its associated energy penalty for inversion.
Step-by-Step Methodology:
-
Build Conformers: Using a molecular editor (e.g., Avogadro, Maestro), build both the axial and equatorial conformers of this compound.[11][15]
-
QM Geometry Optimization: Perform a full geometry optimization and frequency calculation for both conformers in the gas phase using a reliable DFT functional (e.g., B3LYP-D3) and a suitable basis set (e.g., 6-311+G(d,p)).[11] Software such as Gaussian, ORCA, or CP2K can be used.[16][17]
-
Energy Calculation: Calculate the single-point energy in a solvent continuum model (e.g., PCM for water) to account for solvation effects.
-
Analysis: Compare the final electronic energies (including zero-point vibrational energy correction) of the two conformers. The lower-energy structure will be used for subsequent steps.
Data Presentation:
| Conformer | Gas Phase ΔE (kcal/mol) | Solvated ΔE (kcal/mol) | Population Ratio (300K) |
| Equatorial | 0.0 (Reference) | 0.0 (Reference) | ~95% |
| Axial | +1.2 | +1.0 | ~5% |
| Note: Values are illustrative and should be calculated for the specific system. |
Protocol 2: Force Field Parameterization - A Self-Validating System
Causality: As established, a standard force field is insufficient. We must choose and validate a more appropriate model. The choice creates a branching path.
Caption: Decision workflow for force field parameterization of this compound.
Methodology (Option B: Custom Parameterization with Explicit σ-hole):
-
QM ESP Calculation: Using the optimized low-energy conformer from Protocol 1, perform a high-level QM calculation (e.g., MP2/aug-cc-pVDZ) to generate the molecular electrostatic potential on a grid surrounding the molecule.[8]
-
Charge Derivation: Use a charge-fitting program (e.g., RESP in the AmberTools suite) to derive initial partial atomic charges that reproduce the QM ESP.
-
Introduce Virtual Site: Add a virtual particle (VP) along the C-Cl bond vector, typically at a distance of ~1.5-1.8 Å from the chlorine atom.
-
Re-fit Charges: Perform a new charge fitting, now including the VP. The charges on the C, Cl, and the VP will be adjusted to best reproduce the QM ESP. The VP will acquire a positive charge, while the Cl atom's charge will become more negative.
-
Self-Validation: This is the critical step for ensuring trustworthiness.
-
Create a simple dimer system in your QM software, e.g., this compound interacting with a formaldehyde molecule, positioned to form a halogen bond (Cl···O distance ~3.0 Å).
-
Calculate the interaction energy using a high-level QM method.
-
Build the identical dimer in your MM software using your newly parameterized force field.
-
Calculate the MM interaction energy.
-
Criterion: The MM energy should be in close agreement with the QM benchmark energy. If not, the Lennard-Jones parameters for the chlorine atom may need further refinement.
-
Protocol 3: Molecular Docking
Causality: Docking provides initial hypotheses for the binding mode of this compound in a target protein. It is essential to use a docking program and scoring function that can recognize and reward halogen bonding.
Step-by-Step Methodology:
-
Target Preparation: Prepare the receptor structure by adding hydrogens, assigning protonation states, and defining the binding site.
-
Ligand Preparation: Use the parameterized low-energy conformer of this compound.
-
Docking Execution: Run the docking simulation. Many modern docking programs (e.g., Schrödinger's Glide, GOLD, MOE) have specific terms in their scoring functions to account for halogen bonds.[15][18]
-
Pose Analysis: Critically examine the top-scoring poses. Look for short contacts (< 3.5 Å) between the chlorine atom and Lewis basic atoms (O, N, S) in the active site. The geometry should be linear (C-Cl···Acceptor angle > 160°), consistent with a halogen bond.
Protocol 4: Molecular Dynamics (MD) Simulation
Causality: Docking provides a static picture. MD simulation allows us to assess the dynamic stability of the binding pose and the persistence of key interactions, including the halogen bond, in a fully solvated, dynamic environment.
Step-by-Step Methodology:
-
System Setup: Take the most promising protein-ligand complex from docking. Solvate the system in a periodic box of water (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to relax the system and remove clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system density under constant pressure (NPT ensemble).
-
-
Production Simulation: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to observe stable binding and relevant conformational changes.
-
Trajectory Analysis:
-
Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess binding stability.
-
Halogen Bond Analysis: Monitor the distance between the chlorine atom and potential halogen bond acceptors, as well as the C-Cl···Acceptor angle over time. A persistent, short-distance, and near-linear interaction confirms a stable halogen bond.
-
Other Interactions: Analyze hydrogen bonds and hydrophobic contacts.
-
Data Presentation:
| Interaction Metric | Average Value | Standard Deviation | Occupancy (%) |
| Halogen Bond (Cl···O=Pro45) Distance | 3.1 Å | 0.2 Å | 85% |
| Halogen Bond (C-Cl···O) Angle | 168° | 7° | 85% |
| Hydrogen Bond (NH···O=Glu102) Distance | 2.8 Å | 0.3 Å | 92% |
| Note: Illustrative data from a hypothetical MD trajectory analysis. |
References
-
Al-Masoudi, N. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5135. Available at: [Link]
-
Kirchner, M. (2021). Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents. JLUpub. Available at: [Link]
-
Wikipedia. (n.d.). N-Chloropiperidine. Retrieved from [Link]
-
Richardson, A. D., et al. (2004). Conformational analysis with both experimental and computational data for both gaseous and crystalline phases: Unexpected interactions in N-methyldichloroacetamide. The Journal of Physical Chemistry A, 108(1), 185-193. Available at: [Link]
-
Helbing, J., et al. (2024). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 13(1), e202300181. Available at: [Link]
-
Iacovino, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 1957-1969. Available at: [Link]
-
Kirchner, M., et al. (2024). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC Advances, 14(2), 1146-1153. Available at: [Link]
-
Helbing, J., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Carraro, C., et al. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Ho, P. S., & Agent, J. C. (2018). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(19), 8644-8653. Available at: [Link]
-
Lin, F. Y., et al. (2018). Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator. Journal of Chemical Theory and Computation, 14(8), 4346-4363. Available at: [Link]
-
Ho, P. S., & Agent, J. C. (2018). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Du, Q., et al. (2020). The Polyhalogenated Molecules in Polarizable Ellipsoidal Force Field. arXiv. Available at: [Link]
-
Helbing, J., et al. (2020). Reaction mechanism of the examined 3‐chloropiperidines. ResearchGate. Available at: [Link]
-
Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved from [Link]
-
Labbaf, A., et al. (2020). Automated parameterization of quantum-mechanically derived force-fields including explicit sigma holes. The Journal of Chemical Physics, 153(4), 044111. Available at: [Link]
-
Schrödinger. (n.d.). Computational Chemistry. Retrieved from [Link]
-
Ishikado, Y., & Iwasaki, K. (2024). Three-Dimensional CH/π and CH/N Interactions from Quantum-Mechanical and Database Analyses. International Journal of Molecular Sciences, 25(8), 4381. Available at: [Link]
-
Computational Chemical Sciences Open-Source Software Development Group. (n.d.). Software. Retrieved from [Link]
-
UPCommons. (n.d.). Parameterization of non-natural amino acids for conformational search. Retrieved from [Link]
-
Luo, Q., et al. (2015). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships. Chemosphere, 127, 26-37. Available at: [Link]
-
Reddit. (2022). What is the best computational chemistry software?. r/Chempros. Retrieved from [Link]
-
Politzer, P., et al. (2021). Computer Modeling of Halogen Bonds and Other σ-Hole Interactions. Chemical Reviews, 121(1), 1-2. Available at: [Link]
-
Wu, J. C., & Wang, L. P. (2012). Modeling Organochlorine Compounds and the σ-Hole Effect Using a Polarizable Multipole Force Field. The Journal of Physical Chemistry B, 116(34), 10318-10327. Available at: [Link]
-
Jorgensen, W. L., & Schyman, P. (2012). Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents. Journal of Chemical Theory and Computation, 8(10), 3895-3901. Available at: [Link]
-
Luo, Q., et al. (2015). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Three-Dimensional CH/π and CH/N Interactions from Quantum-Mechanical and Database Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccs-psi.org [ccs-psi.org]
- 17. reddit.com [reddit.com]
- 18. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Theoretical Framework for Modeling 3-Chloropiperidine Reactivity: From Conformational Dynamics to Aziridinium Kinetics
Executive Summary
This technical guide establishes a rigorous theoretical protocol for modeling the reactivity of 3-chloropiperidine derivatives. Unlike simple aliphatic amines, 3-chloropiperidines exhibit complex reactivity profiles governed by the formation of a highly electrophilic 1-azoniabicyclo[3.1.0]hexane (bicyclic aziridinium) intermediate. Accurate modeling of this system requires navigating a delicate balance between conformational flexibility (chair/boat transitions) and the strict stereoelectronic requirements of intramolecular nucleophilic substitution (
Mechanistic Architecture: The Aziridinium Singularity
The reactivity of this compound is not driven by direct intermolecular attack but by "neighboring group participation" (NGP). The nitrogen lone pair acts as an internal nucleophile, displacing the chlorine atom at the C3 position.
The Reaction Pathway
The transformation proceeds through a distinct transition state (TS) to form a bicyclic aziridinium ion. This intermediate is highly strained and serves as the potent electrophile responsible for DNA alkylation (in mustard-like drugs) or dimerization side-reactions.
Key Mechanistic Constraints:
-
Protonation State: Only the free base (neutral amine) possesses the necessary lone pair electron density for cyclization. The hydrochloride salt is kinetically inert.
-
Stereoelectronics: The C-Cl bond and the nitrogen lone pair must achieve an anti-periplanar alignment (
dihedral angle) to facilitate orbital overlap ( and ).
Pathway Visualization
The following diagram illustrates the critical reaction coordinate, highlighting the geometric requirements for the transition state.
Caption: Reaction coordinate showing the conformational gating required to access the reactive anti-periplanar geometry.
Computational Methodology: Selection & Validation
To model this system accurately, standard force fields are insufficient due to the breaking/forming of bonds and charge transfer (neutral
Level of Theory[1]
-
Functional: Use M06-2X or
B97X-D .-
Reasoning: These range-separated hybrid functionals account for medium-range correlation energy and dispersion forces, which are critical for correctly describing the strained transition state and the interactions between the leaving chloride and the cationic ring. B3LYP often underestimates reaction barriers in these systems.
-
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Reasoning: Diffuse functions (++) are mandatory. The transition state involves a developing chloride anion and a delocalized positive charge; diffuse functions allow the electron density to expand properly, preventing artificial stabilization of the reactant.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Reasoning: The reaction involves charge separation (Neutral
Ion Pair). Implicit solvation models like PCM are acceptable, but SMD provides better parameterization for of charged species in polar media (water/blood plasma).
-
Protocol: Self-Validating Workflow
Every computational study must follow this validation loop to ensure the "Transition State" found is chemically relevant.
| Step | Procedure | Validation Criteria |
| 1. Conformational Scan | Perform a relaxed potential energy surface (PES) scan of the N-C3-C4-C5 dihedral angle. | Identify all local minima (axial-Cl vs. equatorial-Cl). |
| 2. TS Optimization | Use QST3 or Berny algorithm. Guess geometry must have N-LonePair anti to C-Cl. | Optimization converges to a stationary point. |
| 3. Frequency Calc | Calculate Hessian at the same level of theory. | Exactly one imaginary frequency corresponding to C-Cl elongation and N-C bond formation. |
| 4. IRC Calculation | Intrinsic Reaction Coordinate (forward/reverse). | The path must connect the specific reactant conformer to the aziridinium ion. |
The Conformational Bottleneck (The Curtin-Hammett Scenario)
A critical error in modeling this compound is assuming the ground state conformer is the reactive one.
Axial vs. Equatorial Dichotomy
-
Equatorial Chlorine: Often the global minimum due to reduced 1,3-diaxial steric interactions. However, in this geometry, the C-Cl bond is gauche to the nitrogen lone pair. Reaction is forbidden.
-
Axial Chlorine: Higher energy (less stable), but places the C-Cl bond anti-periplanar to the nitrogen lone pair (assuming N-inversion places the lone pair axially). Reaction is allowed.
Kinetic Implication
This system follows the Curtin-Hammett principle . The rate of reaction depends on the free energy of the transition state (
-
Simulation Tip: You must locate the transition state arising from the axial precursor, even if that precursor is 2-3 kcal/mol higher in energy than the equatorial form.
Modeling Protocol: Step-by-Step
The following Graphviz diagram details the execution logic for the computational study.
Caption: Decision tree for computational isolation of the reactive transition state.
Calculating the Rate Constant ( )
Once the Transition State (TS) energy is obtained, calculate the rate constant using the Eyring equation:
Where
-
Note: If the axial conformer is 3 kcal/mol higher than the equatorial, this energy penalty is part of the activation barrier if you reference the global minimum.
Applications in Drug Design[2][3]
Understanding this reactivity is vital for two opposing goals in drug development:
-
Designing Alkylating Agents (Oncology):
-
Goal: Maximize aziridinium formation at tumor pH.
-
Strategy: Add electron-donating groups (EDGs) to the piperidine ring to increase the nucleophilicity of the nitrogen, lowering
.
-
-
Designing Stable Scaffolds (General Pharma):
-
Goal: Prevent toxicity/dimerization.
-
Strategy: Protonation (salt form) or adding electron-withdrawing groups (EWGs) like carbonyls (amides/carbamates) adjacent to the nitrogen. This creates a "trapped" state where the lone pair is delocalized and unavailable for NGP.
-
Data Summary: Substituent Effects (Hypothetical Trends)
| Substituent (N-R) | Electronic Effect | Predicted Reactivity | Application |
| -H (Secondary) | Moderate Nucleophile | High (Dimerizes rapidly) | Intermediate |
| -CH3 (Tertiary) | Inductive Donor (+I) | Very High | Nitrogen Mustard |
| -C(=O)R (Amide) | Resonance Withdrawal | Inert | Stable Drug Scaffold |
| -Ph (Phenyl) | Resonance Withdrawal | Low/Moderate | Tunable Reactivity |
References
-
Watson, G. L., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal. [Link]
-
Sun, H., & DiMagno, S. G. (2020). Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations. ACS Omega. [Link]
-
Bielska, M., et al. (2025).[1] Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate (Preprint/Article).[2][3] [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link]
-
Seeman, J. I. (1983). Effect of Conformational Change on Reactivity in Organic Chemistry. Evaluations, Applications, and Extensions of Curtin-Hammett/Winstein-Holness Kinetics. Chemical Reviews. [Link]
Sources
Technical Guide: Spectroscopic Data Analysis of 3-Chloropiperidine
Introduction & Structural Significance
3-Chloropiperidine (CAS: 2167-83-1 for free base; 148096-22-4 for HCl salt) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its analysis is non-trivial due to two factors: conformational flexibility (chair flipping) and stereoelectronic effects (anomeric-like effects) that deviate from standard cyclohexane models.
This guide provides a rigorous framework for the spectroscopic characterization of this compound, focusing on the hydrochloride salt, which is the standard stable form used in synthesis.
Core Structural Challenges
-
Chirality: The C3 carbon is a stereocenter. Commercial samples are often racemic, but enantiopure forms are critical for drug efficacy.
-
Conformational Preference: Unlike chlorocyclohexane, where the bulky chlorine prefers the equatorial position, protonated this compound favors the axial chlorine conformation . This "anomalous" preference is driven by electrostatic interactions between the protonated nitrogen and the electronegative halogen (gauche effect). This profoundly alters
H NMR coupling constants.
Sample Preparation & Handling
Proper sample preparation is the first step in ensuring data integrity.
| Parameter | Protocol | Rationale |
| Solvent Selection | DMSO-d | The salt is insoluble in CDCl |
| Free Base Prep | Neutralize with NaHCO | Only necessary if observing the lone pair effect or N-H chemical shift in non-polar environments. |
| Concentration | 10–15 mg in 0.6 mL | Optimal S/N ratio for |
| Reference | TMS (0.00 ppm) or Residual Solvent | DMSO quintet (2.50 ppm) is the standard internal reference for this system. |
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5]
Conformational Logic & Coupling Constants
The determination of the chlorine atom's orientation (axial vs. equatorial) is performed by analyzing the coupling of the proton at C3 (
-
Scenario A (Equatorial Cl):
is axial. It has two large trans-diaxial couplings ( Hz) with and . Signal appears as a wide triplet of triplets (tt). -
Scenario B (Axial Cl - PREFERRED in Salt):
is equatorial. It lacks large trans-diaxial couplings. All couplings ( and ) are small ( Hz). Signal appears as a narrow multiplet or broad singlet.
H NMR Data (400 MHz, DMSO-d )
Note: Chemical shifts are approximate for the HCl salt form.
| Position | Multiplicity | Assignment Logic | ||
| NH | 9.0 - 9.5 | Broad Singlet | - | Ammonium protons (exchangeable with D |
| H3 | 4.4 - 4.6 | Narrow Multiplet | < 5 | Methine |
| H2 | 3.2 - 3.5 | Multiplet | - | |
| H6 | 2.9 - 3.2 | Multiplet | - | |
| H4/H5 | 1.5 - 2.1 | Complex M | - | Methylene backbone. High order coupling effects common. |
C NMR Data (100 MHz, DMSO-d )
| Position | Type | Assignment Logic | |
| C3 | 53.0 - 55.0 | CH | |
| C2 | 48.0 - 50.0 | CH | |
| C6 | 43.0 - 45.0 | CH | |
| C4 | 30.0 - 32.0 | CH | |
| C5 | 20.0 - 22.0 | CH | Most shielded methylene. |
Visualization: NMR Assignment Workflow
Figure 1: Decision logic for determining the stereochemical conformation of the chlorine substituent based on H3 coupling constants.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular formula and the presence of the halogen.
Ionization & Isotope Pattern
-
Method: ESI (Electrospray Ionization) in Positive Mode is preferred for the salt. EI (Electron Impact) for the free base.
-
Molecular Ion (
):-
119 : Corresponding to
Cl isotope. -
121 : Corresponding to
Cl isotope. -
Ratio: The 3:1 intensity ratio between 119 and 121 is the definitive signature of a monochlorinated compound.
-
119 : Corresponding to
Fragmentation Pathways (EI)
-
-Cleavage: The dominant pathway driven by the nitrogen lone pair.
-
Cleavage of the C2-C3 bond is less favorable than C6-C5 due to the Cl substituent, but both occur.
-
Formation of iminium ions (
84, loss of Cl radical) is common.
-
-
Loss of HCl: A characteristic neutral loss of 36/38 Da, typically yielding a dehydropiperidine cation (
83).
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Infrared Spectroscopy (IR)
IR is used primarily for rapid purity checks (water content, salt formation).
| Functional Group | Wavenumber (cm | Description |
| N-H Stretch | 3300 - 3500 | Broad band.[3] In the HCl salt, this overlaps with -NH |
| C-H Stretch | 2850 - 2950 | Sharp aliphatic stretches. |
| C-Cl Stretch | 600 - 800 | Strong band in the fingerprint region. Often split due to rotational isomers. |
| Fingerprint | < 1400 | Unique pattern used for identity verification against a standard. |
References
-
Conformational Analysis of 3-Halopiperidines
-
Mechanism of Axial Preference: "Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations." ACS Omega.
-
-
General Piperidine NMR Data
-
Chemical Shifts & Coupling Constants: "Secondary 3-Chloropiperidines: Powerful Alkylating Agents." PMC - NIH.
-
-
Mass Spectrometry of Piperidines
-
Spectral Databases
-
Piperidine Base Spectra: NIST Chemistry WebBook.[6]
-
Sources
Methodological & Application
Application Note: Controlled Synthesis and Isomeric Purity Management of 3-Chloropiperidine HCl
Executive Summary
3-Chloropiperidine hydrochloride is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting GPCRs and kinase pathways. However, its synthesis is complicated by a rapid, thermodynamically driven rearrangement to 2-chloromethylpyrrolidine via an aziridinium ion intermediate.
This Application Note provides a ruggedized protocol for the synthesis of this compound HCl from 3-hydroxypiperidine. Unlike standard organic synthesis guides, this document focuses on kinetic control during the workup phase to prevent ring contraction. We present a self-validating workflow that ensures the isolation of the six-membered piperidine ring with >98% isomeric purity.
Critical Mechanistic Dynamics: The Aziridinium Trap
The Instability of the Free Base
The most common failure mode in this synthesis is the inadvertent formation of the pyrrolidine isomer. This occurs solely when the nitrogen atom is unprotonated (free base).
-
Mechanism: The nitrogen lone pair performs an intramolecular nucleophilic attack on the C3 carbon (bearing the chlorine), displacing the chloride and forming a bicyclic 1-azoniabicyclo[3.1.0]hexane (aziridinium) ion.
-
Ring Opening: This highly strained intermediate can open at either carbon. Nucleophilic attack (by
) at the bridgehead carbon restores the piperidine, but attack at the secondary carbon yields the thermodynamically stable 2-chloromethylpyrrolidine .
Key Takeaway: The this compound structure is kinetically stable only as the hydrochloride salt. Any exposure to basic conditions (
Mechanistic Pathway Diagram
Figure 1: The rearrangement mechanism. Path B is irreversible and leads to the impurity. The protocol below is designed to block the "Substrate -> Aziridinium" step by keeping the nitrogen protonated.
Experimental Protocol
Target: this compound Hydrochloride (10g Scale) Precursor: 3-Hydroxypiperidine Hydrochloride (Commercial or prepared via hydrogenation of 3-hydroxypyridine)
Reagents and Equipment
| Reagent | Equiv. | Role | Hazard Note |
| 3-Hydroxypiperidine HCl | 1.0 | Substrate | Hygroscopic |
| Thionyl Chloride ( | 1.5 | Chlorinating Agent | Corrosive, releases |
| Chloroform ( | Solvent | Reaction Medium | Carcinogen suspect |
| DMF (Cat.) | 0.05 | Catalyst | Vilsmeier-Haack intermediate former |
| Diethyl Ether | Anti-solvent | Precipitation | Flammable |
Step-by-Step Synthesis Workflow
Figure 2: Synthesis workflow emphasizing temperature control and anhydrous processing.
Detailed Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube. Connect the system to a caustic scrubber (NaOH trap) to neutralize and emissions. -
Suspension: Charge the RBF with 3-hydroxypiperidine hydrochloride (13.75 g, 100 mmol) and dry chloroform (100 mL). Cool the suspension to 0°C in an ice bath.
-
Note: The starting material will not fully dissolve. This is normal.
-
-
Addition: Add catalytic DMF (0.5 mL). Slowly add thionyl chloride (11 mL, 150 mmol) dropwise over 20 minutes.
-
Caution: Vigorous evolution of gas will occur. Do not rush this step.
-
-
Reaction: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60-65°C). Maintain reflux for 3-4 hours. The solid should eventually dissolve or change texture as the reaction proceeds.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess
. Do not use a water bath >40°C. -
Crucial: Do not perform an aqueous basic workup (e.g.,
wash). Neutralizing the HCl will immediately trigger the rearrangement described in Section 2.
-
-
Purification:
-
The residue will be a sticky gum or semi-solid. Add anhydrous diethyl ether (50 mL) and triturate vigorously to induce crystallization.
-
Filter the white solid under a blanket of nitrogen (the product is hygroscopic).
-
Wash with cold ether (2 x 20 mL).
-
Dry in a vacuum desiccator over
.
-
Quality Control & Isomer Distinction
The primary impurity is 2-chloromethylpyrrolidine. Standard HPLC often fails to separate these isomers effectively due to lack of chromophores. Proton NMR (
Comparative NMR Data Table
Dissolve 10 mg of sample in
| Feature | This compound HCl (Target) | 2-Chloromethylpyrrolidine HCl (Impurity) |
| Methine Proton (-CH-Cl) | Multiplet at 4.2 - 4.4 ppm | Multiplet at 4.5 - 4.7 ppm (Deshielded) |
| Ring Protons | 4 distinct | Complex overlapping multiplets |
| Integration Check | Integration of C3-H (1H) vs C2-H (2H) is 1:2 | Integration of side chain |
| Carbon-13 ( | C3 peak at ~54 ppm |
Pass Criteria: The integration of the pyrrolidine impurity signals must be <2% relative to the target piperidine signals.
Safety & Handling (Nitrogen Mustard Analog)
Hazard Classification: this compound derivatives are structural analogs of nitrogen mustards.[1] While the HCl salt reduces volatility, the compound is a potent alkylating agent and vesicant.
-
Skin/Eye Contact: Causes severe burns.[2][3][4] The compound can alkylate DNA.[1][5][6][7]
-
Protocol: Double-gloving (Nitrile over Latex) is mandatory.
-
-
Inhalation: Dust is extremely irritating to the upper respiratory tract.
-
Protocol: All solids must be handled inside a certified fume hood.
-
-
Decontamination:
-
Spills should be treated with a solution of 10% Sodium Thiosulfate to quench the alkylating potential before wiping.
-
Glassware should be soaked in 1M NaOH (carefully, as this forms the aziridinium ion which then hydrolyzes harmlessly over time in high pH/water excess) or thiosulfate solution.
-
References
-
Mechanism of Rearrangement
-
Gribble, G. W. (2012).[8] Occurrence of Halogenated Alkaloids. In The Alkaloids: Chemistry and Biology.
- Context: Defines the aziridinium ion pathway in halogen
-
-
Synthetic Protocol Grounding
- Fuson, R. C., & Zirkle, C. L. (1948). Rearrangement of 1-Ethyl-3-chloropiperidine. Journal of the American Chemical Society.
- Context: The foundational paper establishing the rearrangement of 3-chloropiperidines to pyrrolidines.
-
Safety Data & Toxicology
-
National Toxicology Program (NTP).[9] Nitrogen Mustard Hydrochloride Profile.
- Context: Toxicology data for bis(2-chloroethyl)amine analogs, applicable to this compound handling.
-
-
Modern Process Chemistry (Kinetic Studies)
- Reinaud, O., et al. (2022). Understanding the Alkylation Mechanism of 3-Chloropiperidines. European Journal of Organic Chemistry.
- Context: Recent kinetic studies confirming the stability of the proton
Sources
- 1. d-nb.info [d-nb.info]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. NITROGEN MUSTARD HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]
chiral synthesis of 3-Chloropiperidine enantiomers
An Application Guide for the Enantioselective Synthesis of 3-Chloropiperidine
Abstract
The enantiomers of this compound are pivotal chiral building blocks in medicinal chemistry and drug development, forming the core of numerous pharmacologically active molecules. Access to enantiomerically pure forms of this scaffold is critical, as the stereochemistry at the C3 position often dictates biological activity and toxicity profiles. This application note provides a comprehensive guide for researchers and drug development professionals on the robust and scalable chiral synthesis of (R)- and (S)-3-chloropiperidine. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into two primary strategies: enzymatic asymmetric reduction and classical chemical resolution for the synthesis of the key chiral precursor, N-Boc-3-hydroxypiperidine, followed by a detailed protocol for its stereospecific conversion to the target compound.
Introduction: The Strategic Importance of Chiral this compound
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[1] The introduction of a chlorine atom at the 3-position creates a versatile synthetic handle and a key pharmacophoric element. However, the C3 position is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers. The differential interaction of these enantiomers with chiral biological targets (e.g., enzymes, receptors) necessitates their synthesis in optically pure forms.
Direct asymmetric synthesis of this compound is challenging. Therefore, the most reliable and widely adopted strategy involves the synthesis of an enantiopure precursor, typically (R)- or (S)-3-hydroxypiperidine, followed by a stereospecific chlorination reaction. This approach leverages well-established methods for creating the chiral hydroxyl intermediate, providing a more controlled and scalable pathway to the final target. This guide will focus on this strategically sound, two-stage approach.
Strategic Overview: Pathways to Enantiopure this compound
The recommended synthetic paradigm involves two key stages:
-
Generation of an Enantiopure N-protected 3-Hydroxypiperidine Intermediate: This is the chirality-setting phase. We will detail two robust methods:
-
Enzymatic Asymmetric Reduction: A modern, highly selective "green chemistry" approach using a ketoreductase to reduce a prochiral ketone.
-
Classical Chemical Resolution: A traditional but effective method involving the separation of diastereomeric salts formed with a chiral resolving agent.
-
-
Stereospecific Chlorination: This stage involves the conversion of the hydroxyl group to a chloro group via a nucleophilic substitution reaction (Sₙ2), which critically proceeds with a complete inversion of the stereocenter's configuration.
Protocol I: Enzymatic Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol leverages a ketoreductase (KRED) enzyme to stereoselectively reduce the prochiral ketone, N-Boc-3-piperidone. A glucose dehydrogenase (GDH) enzyme is used in a cofactor recycling system to regenerate the expensive NADPH cofactor, making the process economically viable.[2]
Scientific Rationale:
-
Enzyme Specificity: Ketoreductases are highly specific catalysts that can distinguish between the two faces of the carbonyl group, leading to the formation of a single alcohol enantiomer with very high enantiomeric excess (ee).
-
Cofactor Recycling: The primary KRED reaction consumes one equivalent of NADPH. Using a coupled enzyme system, where GDH oxidizes inexpensive glucose to regenerate NADPH from NADP+, dramatically reduces the cost and improves process efficiency.[2]
-
Mild Conditions: The reaction proceeds in an aqueous buffer at near-neutral pH and moderate temperatures (e.g., 35°C), preserving sensitive functional groups and minimizing side reactions.[2]
Detailed Experimental Protocol:
-
Biocatalyst Preparation: Prepare a cell-free extract of E. coli co-expressing a suitable ketoreductase and glucose dehydrogenase as described in the literature.[2]
-
Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer (100 mM, pH 6.5).
-
Reagent Addition: Add D-glucose, NADP+, and N-Boc-3-piperidone to the buffer with stirring until dissolved.
-
Initiation: Warm the mixture to 35°C. Initiate the reaction by adding the cell-free enzyme extract.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24 hours.[2]
-
Workup: Once the starting material is consumed, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Data Summary Table:
| Parameter | Condition | Rationale |
| Substrate | N-Boc-3-piperidone | Prochiral ketone for asymmetric reduction. |
| Biocatalyst | KRED/GDH Cell-Free Extract | Provides high stereoselectivity and efficient cofactor recycling. |
| Cofactor | NADP+ | Electron carrier for the reduction. |
| Co-substrate | D-Glucose | Inexpensive reductant for cofactor regeneration. |
| Solvent | Phosphate Buffer (pH 6.5) | Optimal pH for enzyme activity and stability.[2] |
| Temperature | 35°C | Balances reaction rate and enzyme stability.[2] |
| Typical Yield | >95% | Highly efficient conversion. |
| Typical ee | >99% | Excellent enantioselectivity of the enzyme.[3] |
Protocol II: Stereospecific Synthesis of (R)-1-Boc-3-chloropiperidine
This protocol details the conversion of (S)-1-Boc-3-hydroxypiperidine to (R)-1-Boc-3-chloropiperidine. The reaction proceeds via an Sₙ2 mechanism, which dictates a complete inversion of the stereochemical configuration at the C3 carbon. We will use thionyl chloride (SOCl₂) as the chlorinating agent.
Scientific Rationale:
-
Sₙ2 Mechanism: The reaction of an alcohol with thionyl chloride in the absence of a base like pyridine proceeds with retention of configuration. However, the addition of pyridine or performing the reaction in a way that allows the intermediate chlorosulfite ester to be attacked by a chloride ion promotes an Sₙ2 pathway, leading to inversion. For clarity and robustness, we present a method analogous to the well-known Appel reaction conditions using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), which is a classic example of a reaction proceeding with clean inversion.
Detailed Experimental Protocol (Appel Reaction):
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Reagent Solution: In the flask, dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Chlorinating Agent Addition: Slowly add carbon tetrachloride (1.5 eq) to the stirred solution. Safety Note: CCl₄ is toxic and environmentally hazardous; N-chlorosuccinimide (NCS) can be used as an alternative chlorinating source in this reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold diethyl ether.
-
Purification: Concentrate the filtrate and purify the resulting crude oil by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure (R)-1-Boc-3-chloropiperidine.
Data Summary Table:
| Parameter | Condition | Rationale |
| Substrate | (S)-N-Boc-3-hydroxypiperidine | Enantiopure alcohol precursor. |
| Reagents | PPh₃ / CCl₄ | Classic Appel reaction conditions for Sₙ2 chlorination. |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent suitable for Sₙ2 reactions. |
| Temperature | 0°C to Room Temp. | Controls the initial reaction rate and allows for completion. |
| Typical Yield | 70-85% | Good conversion with manageable purification. |
| Stereochemical Outcome | >99% Inversion | The Sₙ2 mechanism ensures high stereochemical fidelity. |
Note: To synthesize (S)-1-Boc-3-chloropiperidine, the same protocol is followed starting with (R)-N-Boc-3-hydroxypiperidine.
Final Deprotection and Product Characterization
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the desired this compound, which is typically isolated as a more stable hydrochloride salt.
Protocol: Boc Deprotection
-
Dissolve the purified N-Boc-3-chloropiperidine enantiomer in a minimal amount of methanol or diethyl ether.
-
Cool the solution to 0°C.
-
Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution.
-
A white precipitate of the hydrochloride salt will form. Stir for 1-2 hours.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Essential Characterization:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Chiral HPLC or SFC: This is the critical self-validating step . An analytical method must be developed to separate the (R) and (S) enantiomers to confirm the enantiomeric excess (ee%) of the final product is >99%.
Conclusion
The synthesis of enantiomerically pure (R)- and (S)-3-chloropiperidine is most effectively and reliably achieved through a two-stage process. The use of enzymatic asymmetric reduction of N-Boc-3-piperidone offers a highly efficient, scalable, and environmentally friendly method to produce the key (S)-N-Boc-3-hydroxypiperidine intermediate with exceptional enantioselectivity. Subsequent stereospecific chlorination via an Sₙ2 reaction, such as the Appel reaction, ensures a clean inversion of the stereocenter to deliver the target chlorinated product with high fidelity. These detailed protocols provide researchers with a robust and validated pathway to access these critical chiral building blocks for advanced pharmaceutical research and development.
References
-
Weiss, M., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Available at: [Link][4]
-
Zhang, F., Peng, Y., & Gong, Y. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality. Available at: [Link][5]
-
Yin, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link][1]
-
Google Patents. (2015). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Available at: [6]
-
Ju, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. Available at: [Link][2]
-
Google Patents. (2016). Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. Available at: [3]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 4. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
Application Note: 3-Chloropiperidine Scaffolds in Cancer Research
Synthesis, Activation, and Biological Evaluation of DNA Alkylating Agents[1][2]
Abstract
This application note details the operational framework for utilizing 3-chloropiperidine derivatives as potent DNA alkylating agents in cancer research. Unlike traditional nitrogen mustards, this compound offers a conformationally restricted scaffold that generates a highly reactive bicyclic aziridinium ion upon physiological activation.[1] This guide provides validated protocols for the chemical synthesis of the core pharmacophore, colorimetric verification of alkylating potential (NBP assay), and in vitro biological profiling.
Chemical Basis & Mechanism of Action
The therapeutic utility of this compound derivatives lies in their ability to act as "pro-electrophiles." In their hydrochloride salt form, they are stable.[2] However, under physiological conditions (pH 7.4), the free base undergoes an intramolecular nucleophilic attack by the piperidine nitrogen onto the carbon bearing the chlorine.
This cyclization ejects the chloride leaving group and forms a bicyclic 1-azabicyclo[3.1.0]hexane cation (aziridinium ion) . This strained intermediate is a potent electrophile that covalently binds to nucleophilic centers on DNA (typically the N7 position of guanine), leading to DNA cross-linking, replication arrest, and apoptosis.
Mechanism Visualization
The following diagram illustrates the activation pathway and subsequent DNA alkylation.
Figure 1: Mechanism of Action. The this compound scaffold cyclizes to form a reactive aziridinium ion, which subsequently alkylates DNA.[1][2][3]
Synthetic Protocol: Core Scaffold Preparation
Objective: Synthesis of this compound hydrochloride from 3-hydroxypiperidine.
Safety Warning: Thionyl chloride (
Materials
-
Precursor: 3-Hydroxypiperidine (CAS: 6859-99-0)
-
Reagent: Thionyl Chloride (
) -
Solvent: Chloroform (
) or Dichloromethane ( ), anhydrous -
Precipitation: Diethyl ether
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous
(10 mL/g). Cool the solution to 0°C using an ice bath. -
Chlorination: Dropwise add thionyl chloride (1.5 eq) to the stirred solution. Maintain temperature < 5°C to prevent uncontrolled exotherms.
-
Note: A white precipitate (the hydrochloride salt) may begin to form immediately.
-
-
Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (approx. 60°C for
) for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting alcohol spot should disappear.
-
-
Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.
-
Precipitation: Add cold diethyl ether (excess) to precipitate the product fully. Filter the white solid under vacuum.
-
Purification: Recrystallize from ethanol/ether if necessary. Store the final this compound hydrochloride in a desiccator.
Functional Validation: NBP Alkylation Assay
Before biological testing, the chemical reactivity (alkylating potential) of the derivative must be validated. The 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard surrogate for DNA alkylation.
Principle: NBP acts as a nucleophile similar to DNA bases.[4] Upon reaction with the aziridinium ion and subsequent alkalinization, it forms a blue/violet chromophore detectable at 560 nm.
Protocol
-
Reagent Prep:
-
NBP Stock: Dissolve 5% (w/v) NBP in Acetone.
-
Buffer: 0.05 M Sodium Acetate buffer (pH 5.0).
-
Test Compound: Prepare 10 mM stock in DMSO.
-
-
Reaction:
-
Mix 1 mL of Buffer + 0.5 mL NBP Stock + 0.1 mL Test Compound.
-
Incubate at 37°C for 30–60 minutes.
-
-
Development:
-
Add 1 mL of 0.1 M NaOH (or Triethylamine) to basify the solution.
-
Observation: A rapid color change to purple indicates successful alkylation.
-
-
Quantification:
-
Measure Absorbance at 560 nm immediately (the color may fade over time).
-
Compare against a standard alkylator (e.g., Chlorambucil) as a positive control.
-
| Compound Class | NBP Reactivity (Abs @ 560nm) | Alkylating Potential |
| This compound (Sec.) | High (> 0.8) | Potent (Rapid Aziridinium formation) |
| N-Acylated Derivative | Low (< 0.2) | Latent/Inactive (Electron withdrawal prevents cyclization) |
| Negative Control | < 0.05 | None |
Biological Profiling: In Vitro Cytotoxicity
Objective: Determine the
Experimental Workflow
The following diagram outlines the logical flow from library generation to lead selection.
Figure 2: Screening Workflow. Chemical validation (NBP) precedes biological testing to ensure only reactive candidates enter the costly cell-based phase.
Protocol (MTT Assay)
-
Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Treat cells with serial dilutions of the this compound derivative (0.1
M to 100 M). Include a DMSO vehicle control. -
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate cell viability relative to control.
Safety & Handling (Critical)
This compound derivatives are nitrogen mustard analogs . They share the toxicological profile of vesicants and alkylating agents.
-
Delayed Toxicity: Skin burns may not appear immediately upon contact. The alkylation mechanism is time-dependent.
-
Decontamination: Neutralize spills with a solution of 10% Sodium Thiosulfate (nucleophile that scavenges the electrophile).
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
References
-
Göttlich, R., et al. (2023). "Secondary 3-Chloropiperidines: Powerful Alkylating Agents." Chemistry – A European Journal.
-
Epstein, J., et al. (1955). "Use of 4-(p-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry.
-
Fisher Scientific. (2021). "Safety Data Sheet: this compound Hydrochloride."
-
National Institutes of Health (NIH). (2012). "Potential of the NBP method for the study of alkylation mechanisms." Chemical Research in Toxicology.
Sources
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing 3-Chloropiperidine in DNA Cleavage Assays: A Methodological and Mechanistic Overview
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol and the underlying scientific principles for employing 3-chloropiperidine and its derivatives in DNA cleavage assays. As cyclic analogues of nitrogen mustards, 3-chloropiperidines represent a class of potent DNA alkylating agents with significant potential in anticancer drug discovery.[1][2] We will explore the mechanism of action, which proceeds through the formation of a highly electrophilic aziridinium ion, leading to DNA alkylation and subsequent strand scission.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for assessing the DNA-damaging capabilities of these compounds. The protocols are presented with in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the assay's self-validating system.
Introduction: The Significance of DNA Cleavage Agents
The integrity of DNA is paramount to cellular function and survival. Molecules that can induce DNA strand breaks, or cleavage, are of profound interest in molecular biology and medicine, particularly in oncology.[5] Many established chemotherapeutic agents function by damaging DNA, thereby triggering apoptotic pathways in rapidly proliferating cancer cells.[6]
DNA alkylating agents are a cornerstone of cancer chemotherapy.[6] Among these, the nitrogen mustard family, characterized by the chloroethylamine moiety, has been used for decades.[1] this compound and its derivatives are a modern evolution of this class, where the reactive 2-chloroethyl group is incorporated into a piperidine ring.[1] This structural constraint is being explored to refine the pharmacological profile and potentially create milder, more selective anticancer agents.[1]
DNA cleavage assays serve as a fundamental tool to evaluate the efficacy of such compounds.[7][8] The most common and accessible method involves monitoring the conversion of supercoiled plasmid DNA into its relaxed (nicked or open-circular) and linear forms.[3][9] This guide provides the necessary protocols and scientific rationale to effectively perform and interpret these assays using this compound.
Mechanism of Action: From Alkylation to Strand Scission
The DNA-cleaving ability of this compound is not direct but is the result of a multi-step chemical process initiated by DNA alkylation. Understanding this pathway is critical for interpreting assay results and designing new derivatives.
-
Formation of the Aziridinium Ion: The process begins with an intramolecular cyclization. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a highly strained and extremely reactive bicyclic aziridinium ion intermediate.[3][4][10] This is the rate-limiting step and the reason for the compound's high electrophilicity. The stability and reactivity of this intermediate can be modulated by substituents on the piperidine ring.[1]
-
DNA Alkylation: The electrophilic aziridinium ion is readily attacked by nucleophilic sites within the DNA molecule. There is a strong preference for the N7 position of guanine residues, which is the most nucleophilic site on the DNA bases.[3][4][6] This reaction forms a covalent adduct, attaching the piperidine moiety to the guanine base.
-
Depurination and Strand Cleavage: The newly formed N7-alkylguanine adduct weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar.[4] This instability can lead to the spontaneous cleavage of this bond, a process known as depurination, which creates an apurinic (AP) site in the DNA strand.[4] The sugar-phosphate backbone at this AP site is labile and can undergo spontaneous or piperidine-catalyzed hydrolysis, resulting in the cleavage of the DNA strand.[4][11][12]
Caption: Figure 1: Mechanism of this compound Induced DNA Cleavage.
Application Protocol: Plasmid DNA Cleavage Assay
This section details a standard protocol for assessing the DNA cleavage activity of this compound using supercoiled plasmid DNA.
Principle of the Assay
Plasmid DNA exists in several topological forms. The native, compact supercoiled (SC) form migrates fastest during agarose gel electrophoresis.[13][14] A single-strand break (a "nick") causes the plasmid to unwind into a relaxed, open-circular (OC) form, which migrates much slower.[13] A double-strand break linearizes the plasmid into the linear (L) form, which migrates at an intermediate rate.[13] By incubating a this compound compound with supercoiled plasmid and analyzing the resulting mixture on an agarose gel, one can quantify the conversion of SC DNA to OC and L forms, providing a direct measure of DNA cleavage activity.[3]
Caption: Figure 2: Experimental Workflow for DNA Cleavage Assay.
Materials and Reagents
-
Test Compound: this compound derivative, dissolved in an appropriate solvent (e.g., DMSO or water).
-
DNA: High-purity supercoiled plasmid DNA (e.g., pBR322 or pUC18), stock at 0.1-0.5 µg/µL.
-
Reaction Buffer: BPE Buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.4) or Tris-HCl buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Enzyme (Optional Stop): Proteinase K (20 mg/mL stock).
-
Detergent (Optional Stop): Sodium Dodecyl Sulfate (SDS) (10% w/v stock).
-
Loading Dye: 6X DNA Loading Dye (containing bromophenol blue, xylene cyanol, and a density agent like glycerol or Ficoll).
-
Agarose Gel: 1% (w/v) agarose in 1X TAE or TBE buffer.
-
DNA Stain: Ethidium bromide, GelRed™, or SYBR™ Safe.
-
Electrophoresis Buffer: 1X TAE or TBE buffer.
-
Controls:
-
Negative Control: Plasmid DNA in buffer without the test compound.
-
Solvent Control: Plasmid DNA in buffer with the maximum volume of solvent (e.g., DMSO) used for the test compound.
-
Positive Control (Optional): A known DNA cleaving agent like chlorambucil.[3]
-
Step-by-Step Protocol
-
Reaction Setup (Causality: To ensure all components are present for the cleavage reaction):
-
In sterile microcentrifuge tubes, prepare the reaction mixtures on ice. A typical final volume is 20 µL.
-
For each reaction, add the components in the following order: sterile water, reaction buffer (to 1X), and supercoiled plasmid DNA (e.g., 120-500 ng).[3][15]
-
Add the desired concentration of the this compound compound. It is crucial to perform a concentration-response experiment (e.g., 1 µM, 5 µM, 10 µM, 50 µM).[3]
-
Ensure all control reactions are set up as described in section 3.2.
-
-
Incubation (Causality: To allow time for the chemical reactions of alkylation and strand scission to occur):
-
Gently mix the reactions by flicking the tubes.
-
Incubate the tubes at 37°C. The incubation time is a critical variable and may need optimization. Published studies often use time points ranging from 2 to 18 hours.[3] A time-course experiment is recommended for novel compounds.
-
-
Reaction Termination (Causality: To stop the reaction and remove any proteins that might interfere with DNA migration in the gel):
-
Although this compound is a chemical agent and not an enzyme, this step, adapted from enzymatic assays, ensures clean results.[15]
-
Add 1 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL) to each tube.
-
Incubate for an additional 30 minutes at 37°C or 50°C. This step helps to stop the reaction and digest any potential contaminating nucleases.[15]
-
-
Preparation for Electrophoresis (Causality: To add density and a tracking dye for loading and running the gel):
-
Add 4 µL of 6X DNA loading dye to each 20 µL reaction.
-
Mix thoroughly by pipetting up and down.
-
-
Agarose Gel Electrophoresis (Causality: To separate the different plasmid DNA topoisomers based on their size and conformation):
-
Prepare a 1% agarose gel containing a DNA stain (e.g., GelRed™) in 1X TAE or TBE buffer.
-
Carefully load the entire volume of each reaction mixture into separate wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue tracking dye has migrated approximately two-thirds of the way down the gel.[14][16]
-
-
Visualization and Analysis (Causality: To observe the results of the cleavage reaction and quantify the extent of DNA damage):
-
Place the gel on a UV transilluminator to visualize the DNA bands.
-
Capture a high-quality image of the gel using a gel documentation system.
-
Quantify the intensity of the SC, OC, and L bands for each lane using densitometry software (e.g., ImageJ). The percentage of cleaved DNA can be calculated as: (%OC + %L) / (%SC + %OC + %L) * 100.
-
Data Presentation and Interpretation
The results should clearly show a concentration-dependent (and/or time-dependent) decrease in the supercoiled (SC) DNA band and a corresponding increase in the open-circular (OC) and/or linear (L) bands in the lanes treated with this compound.
| Lane/Condition | Expected Observation | Interpretation |
| 1. DNA Control | A single, bright band corresponding to supercoiled (SC) DNA. A faint OC band may be present due to handling. | Baseline integrity of the plasmid DNA.[7] |
| 2. Solvent Control | Similar to the DNA control. | The solvent used to dissolve the compound does not induce DNA cleavage. |
| 3. Low [Compound] | Predominantly SC band, with a faint increase in the OC band. | Initial signs of single-strand nicking activity. |
| 4. Medium [Compound] | Significant decrease in the SC band, with a strong increase in the OC band. A faint linear (L) band may appear. | Robust single-strand cleavage activity. |
| 5. High [Compound] | Disappearance of the SC band. Strong OC and L bands are visible. | High level of single- and double-strand cleavage activity. |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No cleavage observed, even at high concentrations. | Compound Instability: The aziridinium ion is susceptible to hydrolysis in aqueous buffer.[2] | Prepare fresh dilutions of the compound immediately before use. Consider pre-incubating the compound in buffer to test for hydrolytic deactivation.[2] |
| Insufficient Incubation Time: The reaction kinetics may be slow. | Increase the incubation time (e.g., 18-24 hours) or perform a time-course experiment. | |
| Compound Inactivity: The specific derivative may not be an effective DNA alkylating agent. | Verify the compound's structure and purity. Test a different, validated compound as a positive control. | |
| Smearing of DNA bands in all lanes. | Nuclease Contamination: Contaminating DNases in the plasmid prep or reagents are degrading the DNA. | Use high-purity plasmid DNA and sterile, nuclease-free water and reagents. The Proteinase K step should help mitigate this.[7] |
| DNA bands are faint or absent. | Poor Staining/Visualization: Insufficient stain concentration or incorrect imaging settings. | Ensure the correct concentration of DNA stain is used. Check the filter and settings on the UV transilluminator. |
| DNA Degradation: See "Smearing" above. | See solution for "Smearing". | |
| Inconsistent results between experiments. | Variability in Reagent Prep: Inconsistent buffer pH or concentration. Inaccurate pipetting. | Prepare fresh buffers and double-check pH. Calibrate pipettes. Use master mixes to reduce pipetting errors. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the compound or DNA stock can reduce activity/integrity. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[17] |
Safety Precautions
This compound and its derivatives are potent alkylating agents and should be handled with extreme care as they are potentially mutagenic and carcinogenic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling these compounds.[18][19]
-
Handling: Handle solid compounds and concentrated stock solutions in a certified chemical fume hood to avoid inhalation.[19]
-
Waste Disposal: Dispose of all contaminated materials (tubes, pipette tips, gloves) and chemical waste according to your institution's hazardous waste disposal guidelines.
-
Spills: In case of a spill, use an inert absorbent material and decontaminate the area. Avoid direct contact with the skin.[19]
References
-
Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. (2014). ChemMedChem. Retrieved from [Link]
-
Pommier, Y., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. Retrieved from [Link]
-
Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents. (n.d.). JLUpub. Retrieved from [Link]
-
Mechanism of DNA Binding and Cleavage. (2015). Science and Education Publishing. Retrieved from [Link]
-
DNA cleavage assay for the identification of topoisomerase I inhibitors. (2008). PubMed. Retrieved from [Link]
-
Appended Aromatic Moieties in Flexible Bis-3-chloropiperidines Confer Tropism against Pancreatic Cancer Cells. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents. (2014). Europe PMC. Retrieved from [Link]
-
Secondary 3-Chloropiperidines: Powerful Alkylating Agents. (2023). ChemistryOpen. Retrieved from [Link]
-
Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products. (2015). ACS Publications. Retrieved from [Link]
-
Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
-
Controlled Chemical DNA Cleavage Method (Chemical Sequencing). (n.d.). Bio-organica. Retrieved from [Link]
-
Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. (2020). Scientific Reports. Retrieved from [Link]
-
Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. (1986). Biochimica et Biophysica Acta. Retrieved from [Link]
-
Analysis of piperidine-induced cleavage of duplex 18mers after... (n.d.). ResearchGate. Retrieved from [Link]
-
Gel electrophoresis. (2023). Biology LibreTexts. Retrieved from [Link]
-
SAFETY DATA SHEET: Piperidine. (2025). Carl ROTH. Retrieved from [Link]
-
Gel electrophoresis study of DNA cleavage showing the separation of... (n.d.). ResearchGate. Retrieved from [Link]
- In vitro Cas9 digestion / cleavage assay fail. (n.d.). Google Groups.
-
SAFETY DATA SHEET: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Cleavage Assays. (n.d.). Inspiralis. Retrieved from [Link]
-
Gel electrophoresis. (n.d.). Khan Academy. Retrieved from [Link]
-
Agarose Gel Electrophoresis for the Separation of DNA Fragments. (2012). Journal of Visualized Experiments. Retrieved from [Link]
Sources
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled Chemical DNA Cleavage Method (Chemical Sequencing) [tud.ttu.ee]
- 12. Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. Khan Academy [khanacademy.org]
- 17. CRISPR-Based Genome Editing Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
Application Note: Controlled Synthesis of N-Chloropiperidine via Oxidative Chlorination
Abstract & Scope
This application note details the controlled synthesis of N-chloropiperidine (
This guide presents two distinct protocols:
-
Method A (Aqueous Hypochlorite): A scalable, "green" chemistry approach using sodium hypochlorite (bleach).
-
Method B (N-Chlorosuccinimide): A precise, anhydrous laboratory method for small-scale or water-sensitive applications.
Critical Safety Directive (Read Before Proceeding)
WARNING: N-Chloramines are potentially explosive and toxic.
-
Instability: N-chloropiperidine is thermally unstable. It must not be distilled at atmospheric pressure. Overheating can lead to rapid decomposition or explosion.
-
Incompatibility: Avoid contact with strong acids (releases fatal
gas) and transition metal salts (catalyzes explosive decomposition). -
Storage: Store crude product in the dark at -20°C. Use immediately whenever possible.
-
PPE: Work in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.
Reaction Mechanism & Rationale
The transformation involves the electrophilic substitution of the amine proton by a chloronium ion equivalent (
Mechanism (Hypochlorite Route)
In aqueous solution, sodium hypochlorite (
-
Causality: At high pH (>11), the concentration of
is low, slowing the reaction. At low pH (<4), the amine is protonated ( ), rendering it non-nucleophilic. The optimal pH window is 4.5 – 6.0 , where both the amine remains unprotonated enough to attack, and concentration is sufficient.
Mechanism (NCS Route)
N-Chlorosuccinimide (NCS) provides a source of "positive chlorine" (
Method A: Aqueous Sodium Hypochlorite (Scalable)
Best for: Multigram synthesis, cost-efficiency, and "green" chemistry requirements.
Reagents
-
Piperidine (99%)
-
Sodium Hypochlorite solution (Commercial bleach, ~10-13% active Cl)
-
Glacial Acetic Acid (to buffer pH)
-
Solvent: Dichloromethane (DCM) or Hexane
-
Quenching agent: Sodium Thiosulfate (
)
Protocol Steps
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Piperidine (8.5 g, 0.1 mol) in water (50 mL) .
-
Cooling: Immerse the flask in an ice-salt bath to maintain internal temperature between 0°C and 5°C .
-
Rationale: Controls the exotherm and prevents N-Cl bond homolysis.
-
-
Acidification (Buffering): Add Glacial Acetic Acid (6.0 g, 0.1 mol) dropwise.
-
Note: This generates the acetate salt, buffering the solution to maximize
generation upon bleach addition.
-
-
Oxidation: Add Sodium Hypochlorite solution (0.11 mol active Cl) dropwise over 30 minutes.
-
Observation: The solution will turn yellow/cloudy as the oily N-chloropiperidine separates.
-
Control: Do not allow temperature to exceed 10°C.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3 x 30 mL) .
-
Why DCM? N-chloropiperidine is denser than water (~1.08 g/mL) and partitions well into chlorinated solvents.
-
-
Washing & Drying: Wash the organic layer with cold saturated
(to remove acid) and then brine . Dry over anhydrous .[1] -
Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at a bath temperature < 30°C .
-
Result: Pale yellow oil. Do not heat to dryness.
-
Workflow Diagram (Method A)
Caption: Figure 1: Reaction workflow for Method A. Red node indicates critical exotherm control point.
Method B: N-Chlorosuccinimide (Anhydrous)
Best for: Small scale (<1g), stoichiometric precision, or when water must be excluded.
Reagents
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Diethyl ether or Dichloromethane (Anhydrous)
Protocol Steps
-
Dissolution: Dissolve NCS (1.40 g, 10.5 mmol) in DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.
-
Addition: Add Piperidine (0.85 g, 10.0 mmol) solution (in 5 mL DCM) dropwise at room temperature.
-
Reaction: The reaction is mildly exothermic but generally rapid.
-
-
Stirring: Stir for 1–2 hours.
-
Monitoring: Reaction progress can be checked by TLC (disappearance of piperidine, though staining can be difficult) or by starch-iodide paper (positive for N-Cl).
-
-
Workup:
-
Succinimide (byproduct) is relatively insoluble in ether/DCM and may precipitate.
-
Wash the organic phase with water (2 x 10 mL) to remove succinimide.
-
-
Isolation: Dry organic layer over
, filter, and concentrate carefully (<30°C).
Characterization & Validation
Physical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition |
| Boiling Point | 53–54°C @ 29 Torr | Do not distill at 760 Torr (Explosion risk) |
| Density | ~1.08 g/mL | Denser than starting material (0.86 g/mL) |
NMR Spectroscopy ( NMR, )
The introduction of the electronegative chlorine atom deshields the adjacent protons.
-
Piperidine (Starting Material):
-CH protons appear at ~2.80 ppm . -
N-Chloropiperidine (Product):
-
-CH
protons shift downfield to 3.10 – 3.30 ppm . -
Key Diagnostic: Disappearance of the broad N-H singlet (usually ~1.5-2.0 ppm in piperidine).
-
-CH
Iodometric Titration (Quantification)
To determine the active chlorine content:
-
Dissolve a weighed sample (~100 mg) in glacial acetic acid (10 mL).
-
Add excess Potassium Iodide (KI). Solution turns dark brown (
liberation). -
Titrate with standard 0.1 M Sodium Thiosulfate to a colorless endpoint (using starch indicator).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too high (Method A) | Ensure acetic acid is added. Target pH 5-6. |
| Product Decomposition | Overheating during workup | Keep rotavap bath <30°C. Store in freezer. |
| Dichlorination | Excess hypochlorite | Control stoichiometry strictly (1.0 - 1.1 eq). |
| Yellow/Orange Color | Dissolved | Wash with dilute thiosulfate; ensure pH is not <4. |
Decision Matrix for Method Selection
Caption: Figure 2: Decision matrix for selecting the appropriate chlorination protocol.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem. N-Chloropiperidine Physical Properties and Safety Data.
-
National Institutes of Health (NIH) - PubChem. N-Chloropiperidine Compound Summary.
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis.
- Antelo, J. M., et al. "Kinetics of the reaction of hypochlorite with piperidine." International Journal of Chemical Kinetics, 1995. (Mechanistic grounding for pH dependence).
Sources
Application Notes & Protocols for 3-Chloropiperidine-Based Drug Delivery Systems
Document ID: AN-3CP-DDS-2026-01
Abstract
The 3-chloropiperidine scaffold represents a versatile and highly reactive chemical moiety with significant potential in the development of advanced drug delivery systems (DDS). Its unique ability to form a strained, electrophilic bicyclic aziridinium ion in situ allows for covalent drug conjugation, targeted cellular alkylation, and the design of stimuli-responsive carriers.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying principles, synthesis, formulation, and evaluation of this compound-based DDS. We present detailed protocols, expert insights into experimental design, and robust characterization methodologies to ensure scientific integrity and reproducibility.
Scientific Foundation: The Chemistry of this compound
The utility of the this compound ring in drug delivery is fundamentally linked to its chemical reactivity. The nitrogen atom of the piperidine ring can perform an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a highly reactive bicyclic aziridinium ion.[2][3][4] This intermediate is a potent electrophile, readily attacked by nucleophiles such as those found on therapeutic molecules (e.g., thiols, amines) or biological macromolecules (e.g., DNA nucleobases).[1][5]
This reactivity is the cornerstone of its application in DDS, enabling two primary strategies:
-
Covalent Conjugation: The aziridinium ion serves as a highly efficient reactive handle for covalently attaching drugs to a carrier molecule.
-
Stimuli-Responsive Systems: The piperidine nitrogen's pKa allows it to be protonated in acidic environments, such as endosomes or the tumor microenvironment. This change in charge can be harnessed to trigger the disassembly of a nanoparticle carrier, leading to site-specific drug release.[6][7][8]
Synthesis and Functionalization of this compound Derivatives
A key step in developing these systems is the synthesis of a this compound derivative that can be incorporated into a larger drug delivery construct, such as a polymer. One established synthetic pathway involves a ring expansion from a proline precursor, which can also provide stereochemical control.[1]
Protocol 2.1: Synthesis of N-Boc-3-chloropiperidine
This protocol describes a method to synthesize a protected form of this compound, which is stable for storage and can be deprotected for further functionalization. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous as it temporarily halts the reactivity by reducing the electron density at the nitrogen, preventing aziridinium ion formation.[1]
Scientific Rationale: Direct synthesis and handling of secondary 3-chloropiperidines can be challenging due to their high reactivity and potential for self-reaction or degradation.[1] The Boc-anhydride "traps" the reactive amine in situ, allowing for purification and stable storage. The Boc group can then be easily removed under acidic conditions to liberate the reactive secondary amine when needed for conjugation.
Materials:
-
N-Boc-2-(pyrrolidin-2-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-Boc-2-(pyrrolidin-2-yl)ethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. This step facilitates the chlorination and subsequent ring expansion to the this compound core.[1]
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of Boc₂O in DCM, followed by the dropwise addition of a base (e.g., triethylamine) to trap the newly formed secondary amine.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-chloropiperidine.
Validation:
Formulation of this compound-Based Nanoparticles
Incorporating the this compound moiety into polymers allows for the formulation of "smart" nanoparticles that can respond to physiological cues. The piperidine nitrogen provides a pH-responsive element for triggered drug release in acidic environments like endosomes (pH ~5.0-6.5).[7][8]
Protocol 3.1: Nanoparticle Formulation via Nanoprecipitation
This protocol details the formulation of drug-loaded polymeric nanoparticles using an amphiphilic block copolymer containing a this compound derivative. Nanoprecipitation is a rapid and straightforward method for forming nanoparticles from pre-formed polymers.[11]
Materials:
-
Amphiphilic block copolymer functionalized with this compound (e.g., PEG-b-poly(lysine-co-3CP))
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Water-miscible organic solvent (e.g., Acetone, Acetonitrile, or Tetrahydrofuran)
-
Deionized water or PBS (pH 7.4)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the 3-CP-functionalized polymer and the hydrophobic drug in the organic solvent in a glass vial. Ensure complete dissolution. This forms the "organic phase".
-
In a separate beaker, place the deionized water or PBS (the "aqueous phase").
-
Place the beaker with the aqueous phase on a stir plate and stir at a constant, moderate speed (e.g., 400-600 RPM).
-
Using a syringe pump for controlled addition, inject the organic phase dropwise into the center of the vortex of the stirring aqueous phase.
-
The rapid solvent diffusion will cause the hydrophobic polymer blocks to collapse and self-assemble into nanoparticles, entrapping the drug.[11] A milky-white suspension should form instantaneously.
-
Allow the nanoparticle suspension to stir at room temperature for at least 4 hours to ensure complete evaporation of the organic solvent.
-
Transfer the suspension to dialysis tubing (e.g., 10-12 kDa MWCO) and dialyze against deionized water for 24-48 hours with several water changes to remove any remaining free drug and solvent.
-
Collect the purified nanoparticle suspension and store at 4 °C.
Characterization and In Vitro Evaluation
Rigorous characterization is essential to validate the synthesis and formulation processes and to understand the performance of the DDS.
Physicochemical Characterization
A combination of techniques should be employed to fully characterize the nanoparticles.[9][12]
| Parameter | Technique | Purpose | Typical Values |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Determines the hydrodynamic diameter and polydispersity index (PDI). | 50-200 nm, PDI < 0.2 |
| Surface Charge | Zeta Potential Measurement | Indicates colloidal stability and potential for cell interaction. | -30 mV to +30 mV |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape, size, and surface of the nanoparticles. | Spherical, uniform |
| Drug Loading Content (DLC) | UV-Vis or HPLC | Quantifies the amount of drug encapsulated in the nanoparticles. | 2-15% (w/w) |
| Encapsulation Efficiency (EE) | UV-Vis or HPLC | Determines the percentage of the initial drug that was successfully encapsulated. | > 70% |
Calculating DLC and EE:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Protocol 4.2: In Vitro pH-Responsive Drug Release
This assay evaluates the ability of the nanoparticles to release their drug payload in response to a pH change, simulating the transition from physiological pH to the acidic environment of an endosome.
Materials:
-
Purified drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis tubing (appropriate MWCO)
-
Shaking incubator or water bath at 37 °C
Procedure:
-
Pipette a known volume (e.g., 1 mL) of the nanoparticle suspension into separate dialysis bags.
-
Submerge one set of bags in a large volume of PBS (pH 7.4) and the other set in acetate buffer (pH 5.0).
-
Place the setups in a shaking incubator at 37 °C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the buffer outside the dialysis bag (the dialysate).
-
Replace the withdrawn volume with fresh buffer of the same pH to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time for both pH conditions.
Expected Outcome: A significantly faster and more extensive drug release profile should be observed at pH 5.0 compared to pH 7.4. This demonstrates the pH-responsive nature of the this compound-containing DDS, where protonation of the piperidine nitrogen leads to polymer swelling or nanoparticle destabilization, facilitating drug diffusion.[7][13]
Protocol 4.3: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring the cytotoxic effects of drug formulations on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)[2]
-
Complete cell culture medium
-
Drug-loaded nanoparticles, empty nanoparticles (placebo), and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test articles. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37 °C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells and plot dose-response curves to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Expert Insights: Comparing the IC₅₀ values of the free drug versus the drug-loaded nanoparticles is crucial. An effective DDS will often show a lower IC₅₀ value than the free drug, indicating enhanced potency, which may be due to improved cellular uptake or evasion of drug efflux pumps. The empty nanoparticles should show minimal cytotoxicity, confirming the biocompatibility of the carrier itself.[14]
Conclusion and Future Perspectives
This compound is a powerful building block for creating sophisticated drug delivery systems. Its inherent reactivity via the aziridinium ion intermediate provides a robust platform for covalent drug attachment and the design of intelligent, pH-responsive nanoparticles. The protocols outlined in this guide provide a solid foundation for synthesizing, formulating, and evaluating these advanced carriers. Future work should focus on exploring diverse polymeric architectures, conjugating novel therapeutics, and conducting comprehensive in vivo studies to validate the translational potential of this promising technology.
References
-
Wirth, T., Legin, A., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Available at: [Link]
-
Georg, M., Legin, A. A., et al. (2024). Synthesis and Antiproliferative Activity of Cisplatin‐3–Chloropiperidine Conjugates. ChemBioChem. Available at: [Link]
-
Catania, V., et al. (2020). Drug Delivery Applications of Three-Dimensional Printed (3DP) Mesoporous Scaffolds. Pharmaceutics. Available at: [Link]
-
Kirchner, M. (2022). Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen. Available at: [Link]
-
Kirchner, M., Marner, M., et al. (2025). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Synthesis of 3-Hydroxypiperidine: Efficiency and Purity. Pharmaffiliates. Available at: [Link]
-
Kirchner, M., et al. (2025). Reaction mechanism of the examined 3‐chloropiperidines. ResearchGate. Available at: [Link]
-
Beller, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Legin, A. A., et al. (2021). Synthesis of this compound 3 (I) and Enantiomers D-1 and L-1 (II). ResearchGate. Available at: [Link]
- Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Lee, E. S., & Gao, Z. (2016). pH-responsive Nanoparticles for Drug Delivery. Journal of Controlled Release. Available at: [Link]
-
da Silva, J. L., et al. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Khan, K. M., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]
-
Lee, S. H., et al. (2021). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Polymers. Available at: [Link]
-
Molyneux, R. J., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules. Available at: [Link]
-
Liu, Z., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
ResearchGate. (n.d.). Schematic illustration of pH-responsive mechanisms for drug release. Available at: [Link]
- Google Patents. (2012). WO2012059936A1 - Pharmaceutical compositions for colloidal drug delivery.
-
Laturwale, S. K., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Mitchell, M. J., et al. (2021). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Advanced Materials. Available at: [Link]
-
ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Available at: [Link]
-
Kim, H. Y. (2021). Synthetic Applications of Aziridinium Ions. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. RSC Advances. Available at: [Link]
-
Chen, J., et al. (2016). pH- and ion-sensitive polymers for drug delivery. Expert Opinion on Drug Delivery. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Wang, J., et al. (2022). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Journal of Nanobiotechnology. Available at: [Link]
-
YouTube. (2016). Using functional polymers to develop separation system, drug delivery system, and bio-imaging probe. Available at: [Link]
-
Shang, M., et al. (2019). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. Molecules. Available at: [Link]
-
ResearchGate. (2025). Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Available at: [Link]
Sources
- 1. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. WO2012059936A1 - Pharmaceutical compositions for colloidal drug delivery - Google Patents [patents.google.com]
- 12. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Chloropiperidine Cyclization
Topic: Synthesis & Stabilization of 1-Azabicyclo[3.1.0]hexane Scaffolds Ticket ID: OPT-3CP-CYCL-2024 Status: Open for Troubleshooting
Portal Overview
Welcome to the Technical Support Center for high-strain heterocycle synthesis. This guide addresses the intramolecular cyclization of 3-chloropiperidine to form 1-azabicyclo[3.1.0]hexane . This transformation is thermodynamically challenging due to the formation of a strained bicyclic aziridinium system and is kinetically sensitive to intermolecular side reactions (dimerization).
Primary Reaction:
Part 1: Diagnostic Workflow
Use this decision tree to identify the root cause of your experimental failure.
Figure 1: Diagnostic logic flow for troubleshooting this compound cyclization failures.
Part 2: Knowledge Base (Troubleshooting Modules)
KB-001: Controlling Dimerization (The Concentration Factor)
Issue: The reaction yields a significant amount of 3-(piperidin-1-yl)piperidine (dimer) instead of the bicyclic product.
Mechanism: The reaction is a competition between intramolecular
Troubleshooting Protocol:
-
Dilution is Critical: Standard concentrations (0.5 M - 1.0 M) favor dimerization. You must operate under high dilution conditions (< 0.05 M).
-
Slow Addition: Do not add the substrate all at once. Add the this compound solution dropwise to the base solution over 1–2 hours. This keeps the instantaneous concentration of the free amine low.
Data: Concentration vs. Selectivity
| Concentration (M) | Cyclization Yield (%) | Dimer Impurity (%) | Recommended Action |
|---|---|---|---|
| 1.0 M | < 20% | > 60% | STOP. Dilute immediately. |
| 0.1 M | 55% | 30% | Borderline. Reduce rate. |
| 0.01 M | > 85% | < 5% | OPTIMAL. |[1]
KB-002: Base Selection & Solvent Effects
Issue: Reaction stalls or hydrolysis products (3-hydroxypiperidine or 2-hydroxymethylpyrrolidine) are observed. Root Cause:
-
Incomplete Deprotonation: The pKa of the piperidine nitrogen is ~11. Weak bases (e.g.,
, ) are often insufficient to drive the equilibrium fully to the reactive free amine species required for cyclization in organic media. -
Nucleophilic Competition: If the solvent is nucleophilic (e.g., Methanol, Water) or the base is nucleophilic (e.g., NaOH without PTC), the aziridinium intermediate will ring-open.
Recommended Systems:
-
Anhydrous System (Preferred): Potassium tert-butoxide (
) in THF. The bulky tert-butoxide anion is non-nucleophilic and strong enough to deprotonate the amine rapidly. -
Phase Transfer Catalysis (Scalable): 50% NaOH(aq) + Toluene + TBAB (Tetrabutylammonium bromide). The organic phase protects the aziridinium from water.
KB-003: Isolation & Stability (The "Strain" Factor)
Issue: The product disappears or polymerizes during rotary evaporation. Technical Insight: 1-Azabicyclo[3.1.0]hexane is a highly strained "bicyclic aziridine." As a free base, it is volatile, hygroscopic, and prone to polymerization or ring-opening upon heating or contact with moisture.
Stabilization Protocol:
-
Never isolate the free base to dryness.
-
Trap as a Salt: Isolate the product as the Hydrochloride (HCl) or Triflate (OTf) salt. These salts are crystalline solids and stable at room temperature.
-
In-Situ Usage: If the cyclized product is an intermediate for a subsequent step (e.g., ring opening with a nucleophile), perform the next step in the same pot without isolation ("Telescoping").
Part 3: Standard Operating Procedure (SOP)
Protocol ID: SOP-AZA-310-SYN Method: High-Dilution Cyclization via Strong Base
Reagents:
-
This compound Hydrochloride (1.0 eq)
-
Potassium tert-butoxide (
) (2.2 eq) -
Tetrahydrofuran (THF), Anhydrous (Volume for 0.02 M final conc.)
-
Diethyl ether (
) for extraction (if necessary) -
HCl in Dioxane (4M) for salt formation.
Step-by-Step Workflow:
-
Base Preparation:
-
Charge a flame-dried 3-neck flask with anhydrous THF and
(2.2 eq). -
Cool to 0°C under Nitrogen atmosphere.
-
Note: 2.2 eq is used to neutralize the HCl salt of the starting material and deprotonate the amine.
-
-
Substrate Addition (Critical Step):
-
Dissolve this compound HCl in a minimum volume of THF (or DMF if solubility is poor).
-
Add this solution dropwise to the base mixture over 60–90 minutes .
-
Why? Maintains low instantaneous concentration to prevent dimerization (See KB-001).
-
-
Reaction Monitoring:
-
Warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitor via GC-MS or TLC (stain with Ninhydrin). Look for disappearance of starting material (m/z ~119/121) and appearance of product (m/z ~83).
-
Warning: Do not use acidic HPLC mobile phases for monitoring; they will degrade the product on the column.
-
-
Work-up & Trapping:
-
Filter off the KCl salts under inert atmosphere (Schlenk filtration preferred).
-
Option A (Isolation): Cool the filtrate to 0°C and add HCl in Dioxane (1.1 eq) dropwise. The 1-azabicyclo[3.1.0]hexane hydrochloride salt will precipitate. Filter and dry under vacuum.
-
Option B (Telescoping): Use the THF filtrate directly for the next nucleophilic ring-opening step.
-
Part 4: Mechanistic Visualization
Figure 2: Mechanistic pathways showing the competition between the desired intramolecular cyclization and the undesired intermolecular dimerization.
References
-
Couty, F., & Evano, G. (2009). Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. Chemical & Pharmaceutical Bulletin, 57(10), 1142–1146.[2]
-
Krow, G. R. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Arkivoc, 2011(i), 329-345.[3]
-
Göttlich, R., et al. (2021). Synthesis and Characterisation of Novel this compound Derivatives. Justus Liebig University Giessen.
-
Pfizer Inc. (1997). Process for the preparation of azabicyclo[3.1.0]hexane derivatives (Trovafloxacin intermediates).[4] US Patent 5,659,040.
Sources
overcoming challenges in the purification of 3-Chloropiperidine
Topic: Overcoming Challenges in the Purification of 3-Chloropiperidine Ticket ID: #3-CL-PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process R&D
Introduction: The Aziridinium Trap
Welcome to the technical support hub for this compound. If you are accessing this guide, you are likely encountering a specific, recurring nightmare: a compound that is pure as a salt but degrades into a mixture of isomers immediately upon neutralization.
The Core Issue: this compound is not a static molecule; it is a "ticking time bomb" of intramolecular reactivity. As a free base, the secondary amine acts as an internal nucleophile, attacking the carbon holding the chlorine. This forms a bicyclic aziridinium ion intermediate.[1][2][3][4][5] This intermediate is highly unstable and opens to yield two products: the original this compound and the rearranged 2-(chloromethyl)pyrrolidine .
This guide provides the protocols to arrest this mechanism and purify your compound effectively.
Module 1: Stability & Handling (The "Why")
Q: Why does my purity drop drastically after I neutralize the HCl salt?
A: You are witnessing the "Neighboring Group Participation" effect. The moment the nitrogen is deprotonated (free base), it attacks the C-3 position. This happens within minutes at room temperature.
The Mechanism:
-
Cyclization: The nitrogen lone pair displaces the chloride, forming the aziridinium ion.
-
Ring Opening: Chloride ions (or other nucleophiles) attack the aziridinium ring.
-
Attack at Path A restores this compound.
-
Attack at Path B creates the ring-contracted impurity: 2-(chloromethyl)pyrrolidine.
-
Visualizing the Instability
The following diagram illustrates the rearrangement pathway that degrades your sample.
Caption: The kinetic pathway of this compound rearrangement via the aziridinium intermediate.
Module 2: Purification Protocols (The "How")
Q: Can I use column chromatography (Silica Gel) to purify the free base?
A: NO. Standard silica gel is slightly acidic and polar. It can catalyze the aziridinium formation or hydrolyze the chloride to an alcohol (3-hydroxypiperidine). Furthermore, the time required for elution allows significant rearrangement to occur on the column.
Recommendation: Rely on Recrystallization of the Hydrochloride Salt . The protonated amine (
Protocol A: Recrystallization of this compound HCl
Use this method for >98% purity.
| Parameter | Specification |
| Primary Solvent | Isopropanol (IPA) or Ethanol (Absolute) |
| Anti-Solvent | Diethyl Ether or Hexanes |
| Temperature | 60°C (Dissolution) |
| Critical Constraint | Anhydrous conditions required. Moisture causes hydrolysis.[6] |
Step-by-Step Workflow:
-
Dissolution: Dissolve crude this compound HCl in the minimum amount of boiling anhydrous Isopropanol.
-
Filtration: If insoluble particulates remain, hot-filter rapidly.
-
Cloud Point: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.
-
Collection: Filter the white crystals under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash with cold ether.
Protocol B: Emergency Free-Basing
Use this ONLY if the next reaction step strictly requires the free base.
Rules of Engagement:
-
Temperature: Must be kept below 0°C at all times.
-
Time: Use immediately (within 15 minutes).
Workflow:
-
Suspend the HCl salt in
(DCM) at -10°C. -
Add a cold, saturated
solution. -
Extract rapidly. Separate the organic layer.[3]
-
Dry over
(kept cold) for 5 minutes. -
Filter and use the cold DCM solution directly in the next step. Do not concentrate to dryness. Concentrating increases the rate of polymerization/rearrangement.
Module 3: Analytical Validation
Q: How do I distinguish the impurity (pyrrolidine) from my product (piperidine)?
A: 1H NMR is the definitive tool. The rearrangement changes the chemical environment of the proton attached to the chlorine-bearing carbon.
| Feature | This compound | 2-(Chloromethyl)pyrrolidine |
| Cl-C-H Signal | Methine (CH) | Methylene (CH2) |
| Multiplicity | Multiplet ( | Doublet of doublets ( |
| Integration | 1 Proton | 2 Protons |
| Chemical Shift | ~3.8 - 4.2 ppm | ~3.4 - 3.6 ppm (Upfield shift) |
Decision Tree for Purification
Follow this logic flow to determine the correct processing path for your sample.
Caption: Operational workflow for stabilizing and purifying this compound.
References
-
Göttlich, R. et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen.
- Key Insight: Details the formation of bicyclic aziridinium ions and the resulting rearrangement to pyrrolidine deriv
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 424919, this compound.
- Key Insight: Provides chemical property data and safety handling for chlorin
- Fuson, R. C., & Zirkle, C. L. (1948). Rearrangement of 3-Chloropiperidines. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Secondary 3-Chloropiperidines: Powerful Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H10ClN | CID 424919 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting 3-Chloropiperidine synthesis from proline
Technical Support Center: 3-Chloropiperidine Synthesis
Topic: Troubleshooting the Synthesis of this compound from L-Proline Document ID: TSC-3CP-PRO-001 Version: 2.4 (Current)
Executive Summary & Core Mechanism
The "Hidden" Rearrangement:
Users attempting to synthesize this compound directly from L-proline are typically following a reduction-expansion route: L-Proline
The critical failure point in this synthesis is the Aziridinium Ion Equilibrium . When prolinol is treated with thionyl chloride (
Nucleophilic attack by chloride on this intermediate is ambident:
-
Path A (Kinetic): Attack at the less hindered primary carbon
2-(Chloromethyl)pyrrolidine . -
Path B (Thermodynamic): Attack at the more hindered ring carbon
This compound .
Most troubleshooting requests stem from obtaining a mixture of these two isomers or failing to isolate the unstable free base.
Diagnostic Workflow (Decision Tree)
Figure 1: Diagnostic decision tree for identifying the root cause of synthetic failure.
Technical FAQs & Troubleshooting Guide
Module 1: Regioselectivity (The Pyrrolidine vs. Piperidine Ratio)
Q: I am seeing two spots on my TLC/NMR. One is the target, but the other is persistent. What is it? A: The persistent impurity is almost certainly 2-(chloromethyl)pyrrolidine .
-
Cause: Kinetic control.[1] The chloride ion attacks the primary carbon of the aziridinium ion faster because it is less sterically hindered.
-
Fix: You must shift the reaction to thermodynamic control . The piperidine ring (6-membered) is generally more stable than the pyrrolidine with an exocyclic chloromethyl group.
-
Protocol Adjustment:
-
Perform the chlorination in a high-boiling solvent (e.g., Chlorobenzene or Toluene) rather than DCM or ether.
-
Extend reflux times. Isomerization between the two chlorides can occur via the reformation of the aziridinium ion if sufficient thermal energy is provided.
-
Q: Can I separate the 2-(chloromethyl)pyrrolidine from the this compound? A: Separation of the hydrochloride salts is extremely difficult due to similar solubilities.
-
Recommended Strategy: Chemical separation via derivatization.
-
Neutralize the crude salt mixture with base in the presence of Boc-anhydride (
) . -
The resulting N-Boc-2-(chloromethyl)pyrrolidine and N-Boc-3-chloropiperidine have significantly different
values on silica gel. -
Separate via column chromatography (Hexane/EtOAc).
-
Deprotect the desired isomer with 4M HCl in Dioxane.
-
Module 2: Stability & Handling
Q: My product turned into a black tar after workup. What happened? A: You likely attempted to isolate the free base .
-
The Science: this compound free base is an intramolecular "ticking time bomb." The nitrogen lone pair can displace the chlorine on a neighboring molecule (intermolecular alkylation), leading to dimerization and polymerization.
-
The Fix: ALWAYS handle this compound as the Hydrochloride Salt .
-
Do not perform an aqueous basic workup (e.g., NaOH/extraction) unless you are immediately reacting it with a protecting group or nucleophile.
-
Isolate by evaporating the thionyl chloride/solvent and triturating the residue with anhydrous ether or acetone to precipitate the stable HCl salt.
-
Module 3: Stereochemistry
Q: I started with L-Proline (S), but the product rotation is unexpected. Did I racemize? A: Not necessarily racemized, but inverted .
-
Mechanism:
-
L-Proline ((S)-configuration) reduces to (S)-Prolinol.
-
Intramolecular displacement of the O-SO-Cl group by Nitrogen occurs with inversion at the chiral center to form the bicyclic aziridinium.
-
Chloride attack at the ring carbon (to open to piperidine) occurs with a second inversion .
-
-
Net Result: Depending on the specific mechanism (single vs. double inversion during the migration), the stereochemistry is strictly defined. For the expansion of (S)-prolinol via the aziridinium route, the major this compound isomer usually retains the (S) configuration relative to the carbon backbone, but Cahn-Ingold-Prelog priorities change. Verify with chiral HPLC against a known standard.
Optimized Protocol (The "Thermodynamic" Route)
This protocol is designed to maximize the ratio of this compound over the pyrrolidine side-product.
Reagents:
-
L-Prolinol (purified)[2]
-
Thionyl Chloride (
)[3][4][5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: Chlorobenzene (preferred for higher temp) or Chloroform.
Step-by-Step:
| Step | Action | Technical Rationale |
| 1 | Dissolve L-Prolinol in Chlorobenzene (0.5 M). Cool to 0°C. | Controls the exotherm of the initial acid-base reaction. |
| 2 | Add | Forms the intermediate alkyl chlorosulfite. |
| 3 | Allow to warm to RT, then Reflux (130°C) for 12-16 hours. | CRITICAL: High heat promotes thermodynamic equilibration to the 6-membered piperidine ring. |
| 4 | Cool to RT. Evaporate solvent and excess | Removes volatiles. Do not use water. |
| 5 | Triturate the residue with cold Acetone or Ether. | The this compound HCl salt crystallizes; impurities often stay in the mother liquor. |
| 6 | Filter and dry under | Yields the stable hydrochloride salt.[6][7] |
Mechanistic Visualization
The following diagram illustrates the bifurcation point where the reaction succeeds or fails (regioselectivity).
Figure 2: The Aziridinium Bifurcation. Path B is the desired route for this compound synthesis.
References
-
Hammer, C. F., & Craig, J. H. (1971). Aziridinium salts.[6] I. The reaction of 2-chloromethylpyrrolidine and this compound with nucleophiles. Journal of Organic Chemistry. Link
-
Cossy, J., & Dumas, C. (1995). Ring Expansion of Prolinols into Piperidines. Tetrahedron Letters. Link
-
D'hooghe, M., et al. (2008). Transformation of 2-(hydroxymethyl)pyrrolidines into 3-halopiperidines via bicyclic aziridinium intermediates. Tetrahedron.[1] Link
-
Rehder, K. S., & Kepler, J. A. (2005). Synthesis of 3-Chloropiperidines from Prolinol. Synthetic Communications. Link
Sources
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Technical Support Center: Navigating Solubility Challenges of 3-Chloropiperidine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-chloropiperidine derivatives. This guide is designed to provide you with practical, in-depth solutions to the common and complex solubility issues encountered during your experimental work. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you overcome these hurdles efficiently and effectively.
Introduction: Why Solubility is a Critical Hurdle for this compound Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals.[1] However, the introduction of substituents, such as the chloro group at the 3-position and other moieties, can dramatically alter the physicochemical properties of the parent molecule. While piperidine itself is miscible with water, its derivatives, particularly those with increased lipophilicity and molecular weight, often exhibit poor aqueous solubility.[2][3] This limited solubility can stem from strong crystal lattice energy and the hydrophobic nature of the substituents, posing a significant challenge for in vitro assays, formulation development, and ultimately, bioavailability.[3]
This guide provides a structured approach to systematically address and resolve these solubility challenges.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding the solubility of this compound derivatives.
Q1: My this compound derivative won't dissolve in my aqueous assay buffer. What's the first thing I should try?
A1: The first and often most effective step is to leverage the basic nature of the piperidine nitrogen by adjusting the pH. These derivatives are typically weak bases. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) will protonate the piperidine nitrogen, forming a more soluble salt in situ.
Q2: I have the hydrochloride (HCl) salt of my this compound derivative. Is it expected to be more soluble in water than the free base?
A2: Yes, absolutely. The hydrochloride salt form is intentionally prepared to enhance aqueous solubility and stability.[4][5] By forming the salt, the strong ionic interactions with water molecules overcome the weaker interactions of the neutral free base, leading to improved dissolution.[6] Furthermore, converting 3-chloropiperidines to their HCl salts is a crucial step to halt their reactivity by preventing the formation of the highly reactive aziridinium ion.[3]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue for compounds with poor aqueous solubility. Here are a few strategies to troubleshoot this:
-
Decrease the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤1%).
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, try a buffer containing a small percentage of a water-miscible organic solvent like ethanol or propylene glycol.[7]
-
Serial dilutions: Perform serial dilutions in a mixed solvent system (e.g., 50:50 DMSO:water) before the final dilution into the aqueous buffer.
-
Pre-dissolve in an acidified aqueous solution: Before adding to your final buffer, dissolve the compound in a small amount of acidified water (e.g., pH 4-5) to ensure it is in its soluble, protonated form.
Q4: Are there any stability concerns I should be aware of when working with this compound derivatives in solution?
A4: The primary stability concern with 3-chloropiperidines is their potential to form a reactive bicyclic aziridinium ion through intramolecular cyclization, especially in their free base form.[3][8] This intermediate is a potent alkylating agent.[3] Forming the hydrochloride salt significantly reduces the electron density at the nitrogen, thereby inhibiting this cyclization and enhancing the compound's stability.[3] It is therefore highly recommended to work with and store these compounds as their HCl salts.
In-Depth Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Free Base Form
If you are working with a novel this compound derivative that is in its free base form and exhibiting poor aqueous solubility, the following systematic approach will help you identify an effective solubilization strategy.
The unprotonated piperidine nitrogen allows for stronger intermolecular forces in the solid state (higher crystal lattice energy) and presents a more lipophilic character, both of which contribute to low aqueous solubility.
Caption: Troubleshooting workflow for poorly soluble this compound free base.
Protocol 1: Salt Formation (Conversion to Hydrochloride Salt)
This is the most robust strategy for improving both solubility and stability.
-
Dissolution: Dissolve the this compound derivative free base in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Acidification: Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0°C.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
-
Verification: Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, elemental analysis).
Protocol 2: Determining pH-Dependent Solubility
This protocol will help you find the optimal pH for solubilizing your compound in aqueous buffers.
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).[9]
-
Sample Preparation: Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials. Ensure there is undissolved solid material in each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[10][11]
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH to determine the pH range of maximum solubility.
Issue 2: Compound Precipitation from Organic Stock Upon Dilution into Aqueous Media
This common problem arises when the concentration of the compound in the diluted aqueous solution exceeds its thermodynamic solubility limit in that mixed-solvent system.
Organic solvents like DMSO can often dissolve compounds at concentrations far exceeding their aqueous solubility (creating a supersaturated stock). When this stock is diluted into an aqueous buffer, the solvent environment changes drastically, and the compound crashes out of the solution. Weakly basic drugs can also precipitate when moving from a low pH (like the stomach) to a higher pH (like the intestine).[12]
Caption: Systematic approach to prevent precipitation from stock solutions.
Protocol 3: Co-solvent Screening
This protocol helps identify a suitable co-solvent to maintain the solubility of your compound in the final aqueous solution.
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, NMP).[13]
-
Stock Preparation: Prepare a concentrated stock solution of your compound in each selected co-solvent.
-
Aqueous Dilution: Prepare a series of aqueous buffers containing varying percentages of each co-solvent (e.g., 1%, 5%, 10% v/v).
-
Solubility Assessment: Add a small aliquot of the compound's stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Visual Inspection: Observe the solutions for any signs of precipitation immediately and after a set incubation period (e.g., 2 hours) at the relevant temperature.
-
Selection: Identify the co-solvent and its minimum concentration that maintains the compound in solution.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[14] This is a powerful technique when co-solvents are not a viable option.
-
Molar Ratio Selection: Determine the molar ratio of the this compound derivative (guest) to the cyclodextrin (host), typically starting with a 1:1 ratio. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Preparation (Kneading Method): a. Place the cyclodextrin in a mortar and add a small amount of a 50% ethanol/water solution to form a paste.[15] b. Gradually add the this compound derivative to the paste while continuously triturating. c. Continue kneading for at least one hour to facilitate complex formation.[16]
-
Drying: Spread the resulting paste in a thin layer and allow it to air dry or dry in a vacuum oven at a low temperature.
-
Purification: Pulverize the dried complex and wash it with a small amount of a solvent in which the free compound is soluble but the complex is not (e.g., cold ethanol) to remove any uncomplexed derivative.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, or NMR.
Data Summary Tables
Table 1: Qualitative Solubility of Chloropiperidine Hydrochlorides
This table provides a general guide to the solubility of chloropiperidine hydrochlorides in common solvents, based on available data for related structures like 4-chloropiperidine hydrochloride.[17]
| Solvent Class | Specific Solvent | Qualitative Solubility | Remarks |
| Aqueous | Water | Soluble | Solubility is pH-dependent; higher at lower pH. |
| Alcohols | Ethanol, Methanol | Soluble | Good choice for stock solutions and co-solvents. |
| Chlorinated | Chloroform, Dichloromethane | Slightly Soluble | Useful for synthesis and purification. |
| Non-polar | Hexane, Toluene | Insoluble | Not suitable for solubilization. |
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range | Properties and Considerations |
| Ethanol | 1-20% | Biologically compatible at low concentrations. Can sometimes interfere with enzyme assays. |
| Propylene Glycol (PG) | 1-10% | A common pharmaceutical excipient. Generally well-tolerated in cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 1-15% | Can significantly increase the solubility of lipophilic compounds.[6] |
| N-Methyl-2-pyrrolidone (NMP) | <5% | A powerful solubilizing agent, but its use in biological systems should be carefully evaluated for potential toxicity. |
| Dimethyl Sulfoxide (DMSO) | <1% | Excellent for initial stock solutions, but final concentration in assays should be minimized to avoid artifacts. |
Conclusion
Addressing the solubility of this compound derivatives is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles—particularly the role of the basic piperidine nitrogen and the impact of substituents—researchers can effectively deploy strategies such as salt formation, pH adjustment, and the use of co-solvents or cyclodextrins. The protocols and troubleshooting guides provided here offer a robust framework for overcoming these solubility hurdles, ensuring the reliability of experimental data and facilitating the advancement of drug discovery and development programs involving this important class of compounds.
References
-
Piperidine | Solubility of Things. (n.d.). Retrieved January 30, 2026, from [Link]
-
Götze, S., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 12(10), e202300181. [Link]
- BenchChem. (2025).
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Retrieved January 30, 2026, from [Link]
-
Gobec, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1019. [Link]
-
Serajuddin, A. T. (2007). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 24(8), 1499-1508. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
-
O'Donnell, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8205. [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
Göttlich, R., et al. (2021). Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen. [Link]
-
Sławiński, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116848. [Link]
-
Götze, S., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. [Link]
-
Carraro, F., et al. (2021). Scheme 1. Synthesis of this compound 3 (I) and Enantiomers D-1 and... ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 803. [Link]
-
Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
-
Wang, J., Fan, H., & Zhang, M. (2017). General Methods for the Preparation of Cyclodextrin Inclusion Complexes. In Cyclodextrins: Preparation and Application in Industry. [Link]
-
Götze, S., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. [Link]
-
World Health Organization. (2019). Annex 4. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 30, 2026, from [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem, 13(1), 494-498. [Link]
-
ChemBK. (n.d.). 4-CHLORO-PIPERIDINE HYDROCHLORIDE. Retrieved January 30, 2026, from [Link]
-
Khan, F. N. (2014). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 646-654. [Link]
-
Pouton, C. W. (2014). Toward an Improved Understanding of the Precipitation Behavior of Weakly Basic Drugs from Oral Lipid-Based Formulations. Journal of pharmaceutical sciences, 103(11), 3511-3521. [Link]
-
Serajuddin, A. T. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of pharmaceutical sciences, 94(11), 2447-2455. [Link]
-
Zhang, H., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(7), 1731. [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved January 30, 2026, from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved January 30, 2026, from [Link]
-
Kuentz, M. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Analytical Chemistry. [Link]
Sources
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- 3. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chembk.com [chembk.com]
Technical Support Center: Enhancing the Stability of Secondary 3-Chloropiperidines
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with secondary 3-chloropiperidines. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the experimental challenges associated with the stability of these potent alkylating agents. Our goal is to empower you with the knowledge to ensure the integrity and reactivity of your compounds throughout your research and development workflows.
Section 1: Foundational Principles of Secondary 3-Chloropiperidine Stability
Secondary 3-chloropiperidines are invaluable intermediates in medicinal chemistry due to their ability to act as powerful alkylating agents. Their reactivity, however, is intrinsically linked to their stability. The core of their reactivity lies in the intramolecular cyclization to form a highly electrophilic bicyclic aziridinium ion. This intermediate is readily attacked by nucleophiles, which is the basis of their therapeutic action but also the primary pathway for their degradation.[1]
Understanding and controlling the equilibrium between the this compound and the aziridinium ion is paramount to enhancing stability. The key factor governing this equilibrium is the availability of the lone pair of electrons on the secondary amine.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of secondary 3-chloropiperidines.
Q1: My secondary this compound seems to be degrading in solution. What is the likely cause?
A1: The most probable cause of degradation is the spontaneous formation of the bicyclic aziridinium ion, especially in neutral or basic solutions. This highly reactive intermediate can then be attacked by the solvent or other nucleophiles present, leading to the consumption of your starting material. The rate of this degradation is significantly influenced by the pH of the solution.
Q2: How can I prevent the formation of the aziridinium ion during storage?
A2: To prevent the formation of the aziridinium ion, you need to decrease the nucleophilicity of the secondary amine. This can be achieved in two primary ways:
-
Protonation: Converting the secondary this compound to its hydrochloride (HCl) salt effectively protonates the nitrogen, rendering the lone pair unavailable for intramolecular cyclization. This significantly enhances the stability of the compound in both solid and solution forms.[1]
-
N-Protection: Introducing an electron-withdrawing protecting group, such as a tert-butyloxycarbonyl (Boc) group, onto the nitrogen atom also reduces its nucleophilicity and prevents the formation of the aziridinium ion. The Boc group can be easily removed under acidic conditions when the compound is needed for a reaction.[1]
Q3: What is the optimal pH for storing a solution of a secondary this compound?
A3: Acidic conditions (pH < 5) are generally recommended for storing solutions of secondary 3-chloropiperidines, as this ensures the secondary amine is protonated. In its protonated form, the compound is significantly more stable. Conversely, neutral to alkaline conditions (pH > 7) will promote the formation of the aziridinium ion and subsequent degradation.
Q4: I need to use my secondary this compound in a reaction that requires basic conditions. How can I minimize degradation?
A4: If your reaction requires basic conditions, it is advisable to add the secondary this compound (as its HCl salt) to the reaction mixture last, or to generate the free base in situ just before use. This minimizes the time the compound spends in a basic environment, thereby reducing the extent of degradation.
Q5: Are there other degradation pathways I should be aware of?
A5: Besides the formation of the aziridinium ion, you should also consider the potential for:
-
Oxidation: Amines are susceptible to oxidation. To minimize this, store your compounds under an inert atmosphere (e.g., nitrogen or argon) and away from oxidizing agents.
-
Photodegradation: While specific data on the photostability of secondary 3-chloropiperidines is limited, it is good practice to store them in amber vials or otherwise protected from light, as is common for many complex organic molecules. Studies on other piperidine derivatives have shown that they can undergo photo-oxidation.[2][3]
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the handling and use of secondary 3-chloropiperidines.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of starting material during workup or purification | The compound is degrading on the chromatography column (e.g., silica gel, which can be slightly acidic) or during aqueous extraction at non-optimal pH. | - Neutralize any acidic stationary phases with a suitable base (e.g., triethylamine in the eluent for silica gel chromatography).- Ensure aqueous layers during extraction are maintained at an acidic pH.- Consider converting the compound to its more stable Boc-protected form before chromatography. |
| Formation of unexpected byproducts in a reaction | The secondary this compound is degrading to the aziridinium ion, which is then reacting with other nucleophiles in the reaction mixture. | - Add the this compound to the reaction at the last possible moment.- Run the reaction at a lower temperature to decrease the rate of aziridinium ion formation.- If possible, conduct the reaction under slightly acidic conditions. |
| Inconsistent biological activity or reaction yields | The stock solution of the secondary this compound is degrading over time. | - Prepare fresh solutions of the compound for each experiment.- If a stock solution must be used, store it at low temperature (-20°C or below), under an inert atmosphere, and at an acidic pH (e.g., dissolved in a slightly acidic buffer or as the HCl salt in an appropriate solvent).- Periodically check the purity of the stock solution by a suitable analytical method (e.g., HPLC or NMR). |
| Compound appears discolored or oily after storage | This could be a sign of oxidative degradation or the formation of polymeric byproducts. | - Store the compound under an inert atmosphere (nitrogen or argon).- Ensure the storage container is tightly sealed to exclude moisture and air.- Store at a low temperature (refrigerated or frozen).- If the compound has degraded, repurification may be necessary. |
Section 4: Experimental Protocols
Here we provide detailed, step-by-step methodologies for enhancing the stability of secondary 3-chloropiperidines.
Protocol 1: Conversion of a Secondary this compound to its Hydrochloride Salt
This protocol describes the conversion of a free-base secondary this compound to its more stable HCl salt.
Materials:
-
Secondary this compound (free base)
-
Anhydrous diethyl ether or 1,4-dioxane
-
2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the secondary this compound in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount (1.0 equivalent) of the HCl solution (in diethyl ether or dioxane) to the stirred solution of the piperidine.
-
A precipitate of the HCl salt should form. Continue stirring at 0°C for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the HCl salt under high vacuum to remove any residual solvent.
-
Store the resulting solid in a tightly sealed container under an inert atmosphere at low temperature.
Protocol 2: N-Boc Protection of a Secondary this compound
This protocol details the protection of the secondary amine with a Boc group to enhance stability.
Materials:
-
Secondary this compound (or its HCl salt)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (if starting from the HCl salt)
-
Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the secondary this compound in DCM or THF in a round-bottom flask. If starting with the HCl salt, add 1.1 equivalents of triethylamine to generate the free base in situ.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure N-Boc-3-chloropiperidine.
-
Store the purified product in a well-sealed container at low temperature.
Section 5: Visualizing Stability and Degradation
The following diagrams illustrate the key concepts of secondary this compound stability and degradation.
Caption: Strategies for enhancing the stability of secondary 3-chloropiperidines.
Caption: Primary degradation pathway of secondary 3-chloropiperidines.
References
-
Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC - NIH. Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. Available at: [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization - ChemRxiv. Available at: [Link]
Sources
Technical Support Center: DNA Cleavage Assays with 3-Chloropiperidine
Core Directive: The Mechanism of Action
To optimize your assay, you must first understand that 3-chloropiperidine (3-CP) is not a direct endonuclease. It is an alkylating agent that functions via a "suicide" intermediate.
Unlike enzymatic restriction digests, 3-CP cleavage is a multi-step kinetic cascade. The molecule must first cyclize to form a highly reactive bicyclic aziridinium ion (the rate-limiting step). This electrophile then attacks the N7-position of guanine in the DNA major groove.[1] The actual "cleavage" (strand break) you observe on a gel is often a secondary result of depurination and subsequent
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical kinetic pathway you are attempting to capture in your assay.
Figure 1: The kinetic pathway of 3-CP induced DNA damage. Note that Tris buffers can quench the reactive aziridinium intermediate, leading to false negatives.
Experimental Protocol: Plasmid Relaxation Assay
Standardized for pBR322 or pUC19 supercoiled plasmid.
Reagent Setup
| Component | Recommended Specification | Reason for Choice |
| Buffer System | 10 mM Sodium Phosphate or HEPES (pH 7.2–7.4) | CRITICAL: Avoid Tris or Glycine. Primary amines in these buffers compete with DNA for the aziridinium ion [1]. |
| DNA Substrate | Supercoiled (Form I) Plasmid (>90% SC) | High supercoiled purity is required to detect the shift to Open Circular (Form II) or Linear (Form III). |
| Solvent | DMSO (keep final concentration <5%) | 3-CP derivatives often have poor aqueous solubility. High DMSO can affect DNA topology; run a solvent control. |
| Induction | Heat Block (37°C vs 65°C) | 37°C measures alkylation kinetics; 65°C post-incubation forces strand breakage at abasic sites. |
Step-by-Step Workflow
-
Preparation: Dilute 3-CP stock in DMSO immediately before use. The aziridinium ion has a short half-life in aqueous solution.
-
Reaction Mix: Combine 500 ng plasmid DNA + Buffer + 3-CP (variable concentration 10–100 µM) in a final volume of 20 µL.
-
Incubation: Incubate at 37°C for 1–4 hours.
-
Note: For pure alkylation studies, stop here.
-
Note: To visualize cleavage, perform a "work-up" step: Add 1M piperidine (optional) or heat to 90°C for 20 mins to convert labile alkylated sites into strand breaks [2].
-
-
Quenching: Add loading dye containing EDTA (to chelate any trace metal ions) and SDS (to displace bound drug).
-
Electrophoresis: Run on 1% agarose gel (TAE buffer) at 80V for 90 mins. Staining with EtBr or SYBR Green.
Troubleshooting & FAQs
Direct answers to common failure modes observed in 3-CP assays.
Q1: I see no cleavage (Form II/III) even at high concentrations. Is the compound inactive?
Diagnosis: Likely a pH or Buffer issue. Technical Explanation: 3-Chloropiperidines require a neutral-to-slightly-alkaline environment to cyclize into the active aziridinium ion.
-
Check pH: If your buffer is acidic (< pH 6.5), the amine nitrogen is protonated (
) and cannot attack the carbon-chlorine bond to form the ring. Reactivity is effectively halted [3].[2][3] -
Check Buffer: Did you use Tris-HCl? Tris contains a primary amine that is a better nucleophile than DNA. It scavenged your drug before the drug could touch the DNA. Switch to Phosphate-buffered saline (PBS) or HEPES [1].
Q2: My DNA control (no drug) is showing significant nicking (Form II).
Diagnosis: Oxidative damage or nuclease contamination. Technical Explanation: While 3-CP is an alkylator, trace metal impurities (Copper/Iron) from synthesis can generate Reactive Oxygen Species (ROS) via Fenton chemistry, causing background cleavage [4].
-
Solution: Add 100 µM Deferoxamine or EDTA to your reaction buffer to chelate trace metals. If nicking persists, your plasmid prep contains nucleases.
Q3: The gel shows a "smear" rather than distinct bands.
Diagnosis: Non-specific degradation or precipitation. Technical Explanation: Smearing indicates random fragmentation or drug-DNA precipitation.
-
Solubility Check: 3-CP derivatives can be hydrophobic. If the drug precipitates upon addition to the aqueous buffer, it co-precipitates DNA, which stays in the well or smears.
-
Correction: Reduce drug concentration or increase DMSO percentage (up to 5%). Ensure the drug is added last to the vortexing solution to prevent local high-concentration crash-out.
Q4: How do I distinguish between simple alkylation and actual strand scission?
Diagnosis: You need to differentiate Form I loss from Form II/III appearance. Technical Explanation: Alkylation increases the mass of the plasmid and can alter mobility slightly, but it doesn't relax the supercoil unless a break occurs.
-
The "Piperidine Work-up": Treat your post-incubation samples with 1M piperidine at 90°C for 30 minutes. This chemically cleaves DNA at N7-guanine alkylation sites.[3][4]
-
If the gel shows Form III (Linear) only after this step, your drug is an alkylator .
-
If the gel shows Form III without this step, your drug is a direct cleaving agent (or generating significant ROS) [5].
-
Decision Logic for Optimization
Use this flow to determine your next optimization step.
Figure 2: Troubleshooting decision matrix for 3-CP DNA assays.
References
-
Göttlich, R., et al. (2025). Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ResearchGate.
-
Povirk, L. F., et al. (2018). Therapeutic journey of nitrogen mustard as alkylating anticancer agents. European Journal of Medicinal Chemistry.
-
Liu, Y., et al. (2025).[5] Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies. ResearchGate.
-
Li, X., et al. (2025).[5] Cytotoxicity and genotoxicity of chlorhexidine on macrophages in vitro. PubMed.[5]
-
Nitrogen Mustard Mechanism . (2025). Nitrogen mustards form cyclic ammonium ions (aziridinium ions) by intramolecular displacement.[1] Wikipedia.
Sources
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Beyond Linear Alkylation: A Technical Guide to 3-Chloropiperidine Analogs vs. Traditional Nitrogen Mustards
Topic: 3-Chloropiperidine Analogs versus Traditional Nitrogen Mustards Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads
Executive Summary: The Conformationally Restricted Warhead
Traditional nitrogen mustards (e.g., mechlorethamine, chlorambucil, cyclophosphamide) have anchored antineoplastic chemotherapy for decades. However, their flexible bis(2-chloroethyl)amine "warheads" often suffer from indiscriminate reactivity and rapid solvolysis, leading to off-target systemic toxicity.
This compound (3-CP) analogs represent a distinct evolution in alkylating agent design.[1] Inspired by the natural antibiotic 593A , these compounds utilize a conformationally restricted piperidine ring to modulate reactivity. Unlike the linear mustards that form a standard aziridinium ion, 3-CPs rearrange into a highly strained bicyclic 1-azabicyclo[3.1.0]hexane system. This structural constraint fundamentally alters their electrophilicity, DNA binding kinetics, and stability profiles.
This guide provides a comparative technical analysis of these two classes, supported by mechanistic insights and experimental protocols for validation.
Mechanistic Divergence: The Aziridinium Paradigm
The core differentiator between these classes is the geometry and energetics of the reactive intermediate.
Comparative Mechanism of Action[2]
-
Traditional Nitrogen Mustards: Undergo an intramolecular
displacement of chloride by the amine nitrogen. The resulting aziridinium ion is a three-membered ring that is highly electrophilic but relatively unhindered and flexible. -
This compound Analogs: The nitrogen attacks the
-carbon (C3) within the piperidine ring. This forms a bicyclic aziridinium ion (fused 3- and 5-membered rings). This intermediate possesses significant ring strain (approx. 25-30 kcal/mol) and distinct steric requirements for nucleophilic attack (DNA alkylation).
Visualization: Pathway Comparison
The following diagram contrasts the activation pathways. Note the formation of the bicyclic system in 3-CPs.
Caption: Mechanistic comparison showing the formation of the standard monocyclic aziridinium ion vs. the highly strained bicyclic intermediate of 3-chloropiperidines.
Performance Comparison: Data & Metrics
The following data synthesizes findings from recent structure-activity relationship (SAR) studies, specifically focusing on the "Göttlich group" analogs and comparisons to Chlorambucil.
Table 1: Physicochemical and Biological Profile Comparison
| Feature | Traditional N-Mustards (e.g., Chlorambucil) | This compound Analogs (3-CPs) | Implications |
| Reactive Intermediate | Monocyclic Aziridinium | Bicyclic Aziridinium (1-azabicyclo[3.1.0]hexane) | 3-CPs have higher ring strain, altering electrophilicity. |
| Kinetics ( | Fast, often non-selective | Tunable via substituents (Thorpe-Ingold effect) | 3-CPs allow for "fine-tuning" of reaction rates. |
| DNA Target | N7-Guanine (Major) | N7-Guanine (Major) | Similar target, but 3-CPs often show distinct sequence preferences. |
| Stability (Shelf) | Moderate; often requires derivatization | High as HCl salts ; Secondary 3-CPs are stable until basified. | 3-CPs offer superior formulation stability potential. |
| Cytotoxicity (IC50) | ~25 µM (MCF-7/HCT-15) | < 5 µM (Specific Bis-3-CP derivatives) | Optimized 3-CPs can outperform standard mustards in resistant lines. |
| Cross-linking | Interstrand & Intrastrand | Predominantly Interstrand (Bis-analogs) | Bis-3-CPs are potent cross-linkers due to rigid scaffolds. |
Key Insight: The "Secondary" Advantage
Recent research highlights a sub-class of Secondary 3-Chloropiperidines .[2][3] Unlike tertiary mustards (which are always "on"), secondary 3-CPs can be isolated as HCl salts where the nitrogen lone pair is protonated, completely halting aziridinium formation.
-
Activation: Occurs only upon physiological pH adjustment (deprotonation).
-
Result: A "switchable" warhead with superior shelf-life compared to spontaneous alkylators like mechlorethamine.
Experimental Protocols
To validate the performance of 3-CP analogs versus traditional mustards, researchers must employ self-validating protocols that account for the specific activation requirements of the bicyclic system.
Protocol A: Kinetic Evaluation of Aziridinium Formation (NMR)
Objective: Quantify the rate of active intermediate formation. Rationale: 3-CPs do not react instantaneously; their activation rate is governed by ring conformation.
-
Preparation: Dissolve 10 mg of the 3-CP (HCl salt) in 0.6 mL of deuterated phosphate buffer (pH 7.4) or a mixture of
(1:1). -
Initiation: Add 1.0 equivalent of NaOD (if using
) to deprotonate the amine and trigger cyclization. -
Monitoring: Immediately transfer to an NMR tube. Acquire
-NMR spectra every 5 minutes at 37°C. -
Analysis: Track the disappearance of the C3-H proton (multiplet, ~4.0-4.5 ppm) and the appearance of the cyclopropane ring protons (~1.0-2.0 ppm) of the bicyclic aziridinium.
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Protocol B: DNA Cleavage & Cross-linking Assay
Objective: Compare DNA damage efficiency (Single Strand Breaks - SSBs and Double Strand Breaks - DSBs). Standard: Supercoiled plasmid DNA (pGEM1 or pBR322).
Workflow Diagram:
Caption: Step-by-step workflow for evaluating DNA alkylation efficiency using plasmid relaxation assays.
Detailed Steps:
-
Reagent Setup: Prepare stock solutions of Chlorambucil (control) and 3-CP analog in DMSO. Dilute into 10 mM BPE buffer (6 mM
, 2 mM , 1 mM EDTA, pH 7.0). -
Incubation: Mix 200 ng of supercoiled pGEM1 plasmid with varying concentrations of the drug (0, 5, 10, 25, 50 µM). Total volume: 20 µL. Incubate at 37°C for 18 hours.
-
Readout: Load samples onto a 1% agarose gel (TAE buffer).
-
Interpretation:
-
Form I (Supercoiled): Fast migration (lower band). Dominant in untreated control.
-
Form II (Open Circular): Slow migration (upper band). Indicates Single Strand Breaks (SSBs) or mono-alkylation causing relaxation.
-
Form III (Linear): Intermediate migration. Indicates Double Strand Breaks (DSBs).
-
Note: 3-CP bis-analogs often show rapid conversion to Form II and Form III at lower concentrations than Chlorambucil.
-
References
-
Georg, M., et al. (2023). "Secondary 3-Chloropiperidines: Powerful Alkylating Agents."[4] Chemistry – A European Journal.
-
Göttlich, R., et al. "Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents." Justus Liebig University Giessen Repository.
-
Sosic, A., et al. (2014). "Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents." Chemistry – An Asian Journal.
-
Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards." Mutation Research/Reviews in Genetic Toxicology.
-
Billo, V., et al. "Bis-3-chloropiperidines: a novel motif for anthelmintic drug design." RSC Advances.
Sources
Validation of 3-Chloropiperidine Scaffolds: In Vitro Anticancer Profiling & Protocol Guide
Executive Summary: The Renaissance of Alkylating Agents
Status: Emerging Pharmacophore Primary Class: Nitrogen Mustard Analogs (Bicyclic Aziridinium Precursors) Key Differentiator: Tunable reactivity via the Thorpe-Ingold effect; Pancreatic cancer tropism.
While traditional nitrogen mustards (e.g., Mechlorethamine, Chlorambucil) have been cornerstones of oncology, they suffer from off-target toxicity and resistance. 3-Chloropiperidine (3-CP) represents a structural evolution in this class. Unlike flexible acyclic mustards, the 3-CP scaffold constrains the chloro-amine functionality within a piperidine ring. This geometric constraint allows for "tunable" reactivity—the formation of the electrophilic aziridinium ion can be accelerated or decelerated based on steric substitution (the geminal dialkyl effect), offering a precise therapeutic window that older agents lack.
This guide serves as a technical blueprint for validating the anticancer potential of 3-CP derivatives in vitro, distinguishing them from classical alkylators through rigorous comparative profiling.
Mechanistic Intelligence: The Aziridinium Trigger
The anticancer potency of 3-CP hinges on a specific intramolecular rearrangement. Upon physiological activation (pH 7.4), the nitrogen atom displaces the chloride at the C3 position, forming a highly strained 1-azabicyclo[3.1.0]hexane (bicyclic aziridinium) intermediate. This intermediate is the "warhead" that alkylates DNA at the N7-position of guanine.
Pathway Visualization: Activation & DNA Alkylation
The following diagram illustrates the critical transition from the prodrug state to the active DNA-damaging species.
Figure 1: Mechanism of Action. The 3-CP scaffold acts as a 'spring-loaded' trap, releasing the active aziridinium ion upon cyclization.
Comparative Profiling: 3-CP vs. Standard of Care
To publish a compelling validation, you must benchmark 3-CP derivatives against established alkylating agents. The data below synthesizes recent findings comparing 3-CPs (specifically aromatic bis-3-chloropiperidines) against Chlorambucil .
Table 1: Comparative Cytotoxicity (IC50 in µM)
Note: Lower values indicate higher potency.[1]
| Cell Line | Tissue Origin | 3-CP Derivative (Optimized)* | Chlorambucil (Standard) | Performance Delta |
| BxPC-3 | Pancreatic | 1.2 ± 0.3 | > 80.0 | ~66x More Potent |
| HCT-15 | Colon | 4.5 ± 0.5 | 45.2 ± 3.1 | ~10x More Potent |
| 2008 | Ovarian | 2.1 ± 0.4 | 12.8 ± 1.5 | ~6x More Potent |
| HepG2 | Liver | 14.5 ± 1.4 | N/A | High Activity |
Key Insight for Researchers: The most striking feature of optimized 3-CPs is their tropism for pancreatic cancer cells (BxPC-3) . While Chlorambucil shows poor efficacy in this resistant line, 3-CP derivatives maintain low-micromolar potency. (Source Data Grounding: Carraro et al., 2020; Helbing et al., 2020)[2]
Experimental Validation Protocols
Scientific integrity requires that every assay be self-validating. The following workflows are designed to confirm not just if the compound kills cells, but how it does so.
Workflow Visualization: The Validation Pipeline
Figure 2: Step-by-step validation pipeline ensuring chemical reactivity translates to biological efficacy.
Protocol A: Kinetic Evaluation of Reactivity (NMR)
Before biological testing, you must confirm the compound forms the aziridinium ion. Inactive compounds (due to high stability) will yield false negatives in cell assays.
-
Preparation: Dissolve 3-CP derivative (5 mg) in a mixture of DMSO-d6 and Phosphate Buffer (D2O, pH 7.4).
-
Monitoring: Acquire 1H-NMR spectra every 10 minutes for 12 hours at 37°C.
-
Endpoint: Track the disappearance of the C3-H signal (multiplet) and the emergence of the upfield aziridine ring protons.
-
Success Criteria: A half-life (
) between 30 minutes and 6 hours correlates best with cytotoxicity. Too fast (<5 min) implies hydrolysis before cellular uptake; too slow (>24h) implies poor activation.
Protocol B: Pancreatic-Targeted Cytotoxicity (MTT Assay)
This protocol highlights the specific sensitivity of pancreatic lines.
-
Seeding: Plate BxPC-3 (pancreatic) and HCT-15 (colon) cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Treat with serial dilutions of 3-CP (0.1 µM – 100 µM). Include Chlorambucil as a positive control and Untreated Media as negative.
-
Duration: Incubate for 72 hours (critical: alkylating agents require cell division cycles to manifest toxicity).
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Data Processing: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Validation Check: The IC50 of Chlorambucil in BxPC-3 should be >50 µM. If it is <10 µM, your cell line may have drifted or is not resistant, invalidating the comparative advantage claim.
Protocol C: DNA Cleavage Assay (Plasmid Relaxation)
Proof that cytotoxicity is DNA-mediated, not non-specific membrane lysis.
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322, 200 ng/reaction).
-
Reaction: Incubate plasmid with 3-CP (10, 50, 100 µM) in TE buffer at 37°C for 18 hours.
-
Electrophoresis: Run samples on a 1% agarose gel (80V, 90 min).
-
Visualization: Stain with Ethidium Bromide.
-
Interpretation:
-
Form I (Supercoiled): Fast migration (Intact DNA).
-
Form II (Nicked/Relaxed): Slow migration (Single-strand break).
-
Form III (Linear): Distinct band (Double-strand break).
-
Result: Active 3-CPs will shift DNA from Form I to Form II/III dose-dependently.
-
References
-
Carraro, C., et al. (2020). Aromatic Linkers Unleash the Antiproliferative Potential of 3-Chloropiperidines Against Pancreatic Cancer Cells. ChemMedChem.[1]
-
Helbing, T., et al. (2020). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal.
-
Zuravka, I., et al. (2015). Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents. Justus Liebig University Giessen Repository.
-
Gusarov, V., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies.[4] MDPI - Molecules.
Sources
A Researcher's Guide to the Stereoselective Efficacy of 3-Chloropiperidine Enantiomers
In the landscape of pharmaceutical development, the piperidine scaffold is a cornerstone, integral to the design of a vast array of therapeutics.[1] Among its halogenated derivatives, 3-chloropiperidine serves as a critical chiral building block. The introduction of a chlorine atom at the C3 position creates a stereocenter, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. As is fundamental in pharmacology, this seemingly subtle difference in three-dimensional arrangement can lead to dramatically different biological outcomes.[2][3]
This guide provides an in-depth comparison of this compound enantiomers, focusing on the stereoselective synthesis, resolution, and the resulting divergence in biological efficacy. We will explore the underlying principles of chiral recognition and provide practical, data-supported insights for researchers in drug discovery and development.
The Decisive Role of Chirality in Biological Systems
Biological systems, composed of chiral entities like enzymes and receptors, are inherently stereoselective. A drug's efficacy is contingent on a precise three-dimensional fit with its biological target, often likened to a key fitting into a lock. G protein-coupled receptors (GPCRs), a major class of drug targets, possess complex binding pockets within their seven-transmembrane helical structure where small molecules must dock with specific orientations to elicit a response.[4] Consequently, one enantiomer (the eutomer) may exhibit high affinity and the desired therapeutic effect, while its counterpart (the distomer) could be less active, inactive, or even responsible for adverse effects.[2] Understanding and controlling the stereochemistry of building blocks like this compound is therefore not an academic exercise, but a prerequisite for designing safe and effective medicines.
Synthesis and Access to Enantiomerically Pure this compound
The preparation of enantiomerically pure 3-chloropiperidines is a key challenge that can be addressed through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis: This "chiral pool" approach often starts from an enantiomerically pure precursor. For instance, stereoselective synthesis can be achieved starting from D- or L-proline. The process involves reduction of the carboxylic acid, functionalization, and a subsequent ring expansion via an aziridinium ion intermediate, which proceeds in a stereoselective manner to yield the desired enantiopure this compound.[5]
Chiral Resolution: This more traditional method involves synthesizing the racemic mixture of this compound and then separating the enantiomers. This is commonly achieved through:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid, such as (R)-cyclic phosphoric acid, forms two diastereomeric salts.[6] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment with a base liberates the individual enantiomers.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the (R)- and (S)-enantiomers with the chiral selector on the column leads to different retention times, allowing for their separation.
Comparative Efficacy: A Case Study in Anticancer Agents
While direct comparisons of the simple (R)- and (S)-3-chloropiperidine molecules are not extensively documented in isolation, their profound impact is evident when they are incorporated into larger, biologically active molecules. Derivatives of this compound have been investigated as DNA alkylating agents for cancer therapy, functioning as nitrogen mustards.[5][7][8] These compounds exert their cytotoxic effects by forming a highly reactive bicyclic aziridinium ion, which then alkylates nucleophilic sites on DNA, leading to cell death.[5][8]
A study on mono-functional 3-chloropiperidines (M-CePs) designed as potential anticancer agents revealed a clear stereoselective difference in their cytotoxic potential against pancreatic cancer cell lines.[9]
| Parameter | (R)-Enantiomer Derivative | (S)-Enantiomer Derivative | Reference |
| Target Class | DNA Alkylating Agent | DNA Alkylating Agent | |
| Mechanism | Formation of aziridinium ion, DNA alkylation | Formation of aziridinium ion, DNA alkylation | [5] |
| Cytotoxicity | Showed notable cytotoxic potential | Exhibited different reactivity and cytotoxicity profiles | [9] |
| Therapeutic Area | Oncology (Pancreatic Cancer) | Oncology (Pancreatic Cancer) | [9] |
This table summarizes the general findings. Specific IC50 values are highly dependent on the full molecular structure of the derivative.
The difference in activity underscores that the spatial orientation of the this compound ring within the larger molecule critically influences its interaction with DNA and its overall effectiveness as a chemotherapeutic agent.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic this compound via HPLC
This protocol outlines a general method for the analytical separation of this compound enantiomers. Optimization is required for specific equipment and derivatives.
Objective: To separate and quantify the (R)- and (S)-enantiomers of a this compound derivative.
Materials:
-
Racemic this compound hydrochloride
-
HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA)
-
Chiral Stationary Phase Column (e.g., Chiralpak AD-H or equivalent polysaccharide-based column)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1 v/v/v). The diethylamine is crucial for reducing peak tailing of the amine analyte. Filter and degas the mobile phase.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the racemic this compound derivative in the mobile phase.
-
System Setup and Equilibration:
-
Install the chiral column into the HPLC system.
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Acquire data for a sufficient time to allow both enantiomeric peaks to elute.
-
-
Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the resolution factor (Rs) between the peaks. Trustworthiness Check: A resolution of Rs > 1.5 is required for baseline separation, ensuring accurate quantification.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the critical workflows and mechanisms.
Caption: Workflow for separating this compound enantiomers using chiral HPLC.
Caption: Proposed mechanism for the differential efficacy of chiral DNA alkylating agents.
Conclusion
The case of this compound enantiomers is a powerful illustration of the principle that stereochemistry is a critical determinant of pharmacological activity. For researchers and drug developers, the choice between using a racemic mixture or a single enantiomer is not trivial. Accessing enantiomerically pure forms through stereoselective synthesis or chiral resolution is a necessary investment to optimize therapeutic efficacy and minimize potential off-target effects or toxicity. The evidence from derivatives used in oncology clearly demonstrates that the three-dimensional structure dictated by the (R) or (S) configuration at the C3 position can be the deciding factor between a potent therapeutic agent and an inactive compound. A thorough understanding and application of these principles are essential for the rational design of next-generation therapeutics.
References
-
Synthesis of 3-chloropiperidines by iodide-mediated electrolysis. RSC Publishing. Available from: [Link]
-
Synthesis of 3‐chloropiperidines 1–4. ResearchGate. Available from: [Link]
-
Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents. JLUpub. Available from: [Link]
-
Scheme 1. Synthesis of this compound 3 (I) and Enantiomers D-1 and... ResearchGate. Available from: [Link]
-
Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. Available from: [Link]
-
Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. PubMed. Available from: [Link]
-
Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. National Center for Biotechnology Information (PMC). Available from: [Link]
-
(PDF) Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. Available from: [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available from: [Link]
-
Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing. Available from: [Link]
-
G protein-coupled receptors: In silico drug discovery in 3D. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PMC). Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. G protein-coupled receptors: In silico drug discovery in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Validation Guide: 3-Chloropiperidine Mechanism of Action
The following guide is structured as a high-level technical dossier designed for application scientists and drug discovery chemists. It moves beyond basic definitions to focus on mechanistic validation, comparative reactivity, and experimental protocols.
Executive Summary
3-Chloropiperidine (3-CP) is a bifunctional pharmacophore that serves a dual role in drug development: as a synthetic building block for introducing piperidine rings and as a biological probe mimicking the reactivity of nitrogen mustards.[1]
Unlike its isomer 4-chloropiperidine, 3-CP possesses a unique proximity-driven reactivity. Its mechanism of action (MoA) relies on the intramolecular displacement of the chloride by the nitrogen lone pair, forming a highly electrophilic bicyclic aziridinium ion . This intermediate is the active species responsible for DNA alkylation or covalent protein binding. This guide validates this mechanism, compares 3-CP against standard alternatives, and provides protocols for confirming its reactivity profile.
Mechanism of Action: The Aziridinium Pathway
The biological and chemical activity of 3-CP is governed by its ability to undergo "self-alkylation" to form a bicyclic 1-azoniabicyclo[3.1.0]hexane cation (aziridinium ion).
The Pathway[2][3][4][5]
-
Activation (pH Dependent): In its hydrochloride salt form, 3-CP is stable. Upon basification (physiological pH 7.4), the nitrogen deprotonates.
-
Cyclization: The free amine lone pair attacks the C3 carbon, displacing the chloride. This is accelerated by the Thorpe-Ingold effect if geminal substituents are present, but occurs spontaneously in unsubstituted 3-CP.
-
Nucleophilic Attack: The strained aziridinium system is attacked by biological nucleophiles (e.g., N7-guanine in DNA) or synthetic nucleophiles, resulting in alkylation.
Mechanistic Visualization
The following diagram illustrates the critical equilibrium between the stable salt, the reactive free base, and the electrophilic aziridinium intermediate.
Figure 1: The activation pathway of this compound. The formation of the aziridinium ion (Red) is the rate-limiting step for biological activity.
Comparative Performance Analysis
To validate 3-CP, it must be compared against its structural isomers and functional analogues. The table below contrasts 3-CP with 4-Chloropiperidine (positional isomer) and Mechlorethamine (linear nitrogen mustard).
Table 1: Reactivity & Stability Profile
| Feature | This compound (3-CP) | 4-Chloropiperidine (4-CP) | Mechlorethamine (Mustard) |
| Primary Mechanism | Bicyclic Aziridinium Formation | Direct Displacement (Intermolecular) | Linear Aziridinium Formation |
| Reactivity Kinetics | Moderate/High. Constrained ring accelerates cyclization via proximity. | Low. Geometric constraints prevent intramolecular cyclization. | Very High. Rotational freedom allows rapid cyclization. |
| Stability (pH 7.4) | Stable (Requires strong external nucleophiles) | ||
| DNA Alkylation | Sequence Selective. Rigid structure may favor specific groove interactions. | Negligible. Poor alkylator under physiological conditions. | Non-selective. Rapid, chaotic alkylation. |
| Synthetic Utility | Synthesis of bicyclic azabicyclobutanes. | Standard linker chemistry. | Limited (Too volatile/toxic). |
Key Insight for Researchers
If your goal is targeted covalent binding with tunable kinetics, 3-CP is superior to linear mustards because its rigid piperidine ring slows down the hydrolysis rate, allowing the molecule more time to reach its target before deactivating. 4-CP should serve as a negative control in your experiments, as it lacks the geometry to form the aziridinium ion.
Experimental Validation Protocols
To confirm the MoA of 3-CP in your specific application, use the following self-validating protocols.
Protocol A: NMR Kinetic Validation of Aziridinium Formation
Objective: Quantify the rate of cyclization (
-
Preparation: Dissolve 3-CP HCl (10 mM) in
. -
Initiation: Add 1.0 equivalent of NaOD (sodium deuteroxide) to neutralize the salt and initiate cyclization.
-
Acquisition: Immediately insert into NMR (500 MHz recommended). Acquire
spectra every 5 minutes for 2 hours. -
Analysis:
-
Monitor the shift of the
-protons (adjacent to Nitrogen). -
3-CP Free Base:
ppm. -
Aziridinium Ion: Distinct downfield shift to
ppm (due to positive charge). -
Validation Criterion: You must observe the transient rise of the aziridinium peak followed by the appearance of hydrolysis products (amino-alcohols).
-
Protocol B: NBP Alkylation Assay (Colorimetric)
Objective: Assess alkylating potential compared to 4-CP (Negative Control). Reagent: 4-(p-nitrobenzyl)pyridine (NBP) is a standard nucleophilic trap that turns blue/purple upon alkylation.
-
Setup: Prepare 100 mM stocks of 3-CP and 4-CP in DMSO.
-
Reaction: Mix 100
L of compound with 100 L of NBP reagent (5% in acetone) and 200 L of Phosphate Buffer (pH 7.4). Incubate at 37°C for 60 mins. -
Development: Add 100
L of alkaline solution (TEA or NaOH). -
Readout: Measure Absorbance at 600 nm.
-
Success Metric:
-
3-CP: Strong Absorbance (
OD). -
4-CP: Baseline Absorbance (
OD).
-
Workflow Visualization
Figure 2: Parallel workflows for kinetic characterization (NMR) and functional validation (NBP Assay).
Safety & Handling (Critical)
Because 3-CP functions via an aziridinium intermediate, it acts as a genotoxic alkylating agent .
-
Decontamination: Do not use simple water wash (which may just hydrolyze it slowly). Treat spills with 10% Sodium Thiosulfate solution. The thiosulfate anion is a potent nucleophile that rapidly opens the aziridinium ring, rendering it non-toxic.
-
PPE: Double nitrile gloves are required.
References
-
Göttlich, R. et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Link
-
Kirchner, M. et al. (2025).[2][3] Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. Parasites & Vectors. Link
-
Bempong, M. A., & Scully, F. E. (1980).[4] Mutagenic activity of N-chloropiperidine. Journal of Environmental Pathology and Toxicology. Link
-
Chem-Impex International. 3-Chloro-piperidine hydrochloride Product Data. Link
-
Jang, Y. et al. (2020). Alkylative Aziridine Ring-Opening Reactions. Molecules. Link
Sources
A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 3-Chloropiperidine
Introduction: The Critical Role of Purity in 3-Chloropiperidine Applications
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its constrained piperidine ring and reactive chlorine atom make it a valuable precursor for synthesizing a wide range of pharmaceutical agents, from potential anticancer therapeutics that act as DNA alkylating agents to novel scaffolds in anthelmintic drug discovery.[1][2] The biological activity and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of this starting material. Uncontrolled impurities, which can arise from the synthesis or degradation of this compound, may lead to undesirable side reactions, reduced yield of the target molecule, and the introduction of potentially toxic components.
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound. As researchers, scientists, and drug development professionals, selecting the appropriate analytical strategy is not merely a quality control checkpoint; it is a fundamental aspect of ensuring the validity of your research and the safety of potential therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, empowering you to make informed decisions for robust and reliable purity analysis.
Understanding the Impurity Landscape of this compound
A robust purity assessment begins with understanding what to look for. Impurities in a batch of synthesized this compound can be broadly categorized according to the International Council for Harmonisation (ICH) Q3A guidelines.[3][4]
-
Organic Impurities: These are the most common and structurally diverse.
-
Starting Materials & Intermediates: Unreacted precursors from the synthetic route. For instance, in syntheses starting from linear amines, the uncyclized chlorinated precursor could persist.[5]
-
By-products: Unwanted molecules formed during the reaction, such as isomers (e.g., pyrrolidine isomers), products of over-chlorination (dichlorinated piperidines), or molecules from competing reaction pathways.[5][6]
-
Degradation Products: this compound can be unstable, particularly in the presence of a base, leading to the formation of a highly reactive bicyclic aziridinium ion.[5][6] This intermediate can react with nucleophiles (like water) to form hydroxylated impurities.
-
-
Inorganic Impurities: Reagents, catalysts (e.g., copper(II)-chloride), and inorganic salts from workup procedures.[2]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Tetrahydrofuran, Dioxane).[6][7]
An effective analytical strategy must be capable of separating, identifying, and quantifying these diverse species.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique is universally sufficient for a complete purity profile. A multi-faceted, or orthogonal, approach is essential. Here, we compare the four most powerful and commonly employed methods for analyzing this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
Expertise & Experience: NMR, particularly ¹H and ¹³C NMR, is unparalleled for unambiguous structural elucidation. For a molecule like this compound, it serves as the primary tool for confirming the identity of the main component and providing a quantitative overview of proton-bearing impurities. The chemical shift, integration, and coupling patterns of the protons on the piperidine ring provide a unique fingerprint of the molecule.[8] For example, the proton attached to the same carbon as the chlorine atom (H-3) will have a characteristic downfield chemical shift.
Trustworthiness: The quantitative nature of ¹H NMR (qNMR), when performed with an internal standard of known purity and concentration, allows for a direct and highly accurate determination of the absolute purity (assay) of the this compound sample. This method is self-validating as it relies on the fundamental physical principle of nuclear magnetic resonance, independent of the chemical properties of a reference standard of the analyte itself.
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and ~10-15 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30-60 seconds) to allow for complete T1 relaxation of all relevant protons, which is critical for accurate integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Calculation: Integrate a well-resolved signal from this compound and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities
Expertise & Experience: GC-MS is the method of choice for separating and identifying volatile and semi-volatile organic impurities. Given its relatively low molecular weight and boiling point, this compound is an excellent candidate for GC analysis. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the eluted molecules, providing a mass spectrum that acts as a molecular fingerprint for identification. This is particularly effective for detecting residual solvents and closely related structural isomers that may be difficult to resolve by NMR.[9]
Trustworthiness: The method's validity is established through high-resolution separation and the specificity of mass spectral data. By comparing the obtained mass spectra with established libraries (e.g., NIST) or with the fragmentation pattern of a known standard, impurity identification can be achieved with a high degree of confidence. Area percent calculations from the chromatogram provide a reliable estimation of the relative purity. For absolute quantification, a calibration curve with a reference standard is required, following ICH Q2(R2) validation guidelines.[10]
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Set to 250 °C with a split ratio of 50:1 to avoid column overloading.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure separation of early-eluting solvents and late-eluting by-products.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra against a library and known synthetic pathways. Calculate purity based on the relative peak area (Area %).
Caption: Workflow for GC-MS impurity profiling.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile and Chiral Impurities
Expertise & Experience: While GC-MS is often preferred for a molecule like this compound, HPLC is indispensable when dealing with non-volatile or thermally unstable impurities, such as salts or certain degradation products. A significant challenge with this compound is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. This can be overcome in two ways: using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or by derivatizing the molecule. Derivatization with a UV-active agent like benzoyl chloride can significantly enhance sensitivity.[11][12] Furthermore, HPLC with a chiral stationary phase is the definitive method for determining enantiomeric purity if the synthesis is stereospecific.
Trustworthiness: A validated HPLC method provides excellent quantitative performance, with high precision and accuracy.[13][14] The method's specificity—its ability to assess the analyte in the presence of impurities—is a key validation parameter.[10] By spiking the sample with known potential impurities and demonstrating baseline separation, the method's reliability is confirmed.
-
Derivatization:
-
Dissolve ~10 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add a mild base (e.g., triethylamine, 1.5 equivalents).
-
Add benzoyl chloride (1.2 equivalents) dropwise while cooling the mixture in an ice bath.
-
Allow the reaction to proceed to completion (monitor by TLC or a rapid GC-MS check).
-
Quench the reaction and prepare the sample for HPLC injection by diluting with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm or 254 nm.
-
-
Analysis: Inject the derivatized sample. Quantify impurities based on a calibration curve or by area percent, assuming a similar response factor for structurally related impurities.
Caption: Workflow for purity analysis via derivatization-HPLC.
Elemental Analysis: The Fundamental Purity Check
Expertise & Experience: Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, nitrogen, and in this case, chlorine. It is a fundamental technique that confirms the empirical formula of the bulk sample.[15] While it cannot identify individual impurities, a significant deviation from the theoretical elemental composition indicates the presence of impurities that alter the elemental ratios, such as residual solvents (high C, H) or inorganic salts (no C, H, N).
Trustworthiness: The accuracy of modern elemental analyzers is very high. A result within ±0.4% of the theoretical value is generally considered acceptable for a pure compound. This provides a robust, independent verification of the sample's overall composition and serves as a crucial piece of data for validating a new batch of a synthesized compound.
-
Sample Preparation: Ensure the sample is completely dry and homogenous. Accurately weigh 1-3 mg of the this compound into a tin or silver capsule.
-
Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Combustion: The sample is combusted at high temperatures (≥950 °C) in an oxygen-rich environment. This converts all elements into simple gases (CO₂, H₂O, N₂, and HCl for the chlorine analysis).
-
Separation & Detection: The gaseous products are separated chromatographically and measured by a thermal conductivity detector (for C, H, N) or through coulometric titration (for Cl).
-
Data Analysis: The instrument software calculates the weight percentages of each element. Compare these experimental values to the theoretical values for C₅H₁₀ClN (C=49.38%, H=8.29%, N=11.52%, Cl=29 .15%).
Data Summary: A Comparative Overview
| Feature | NMR Spectroscopy (¹H qNMR) | GC-MS | HPLC (with Derivatization) | Elemental Analysis |
| Primary Use | Structure confirmation, absolute purity (assay), quantification of known impurities. | Separation and identification of volatile/semi-volatile impurities. | Quantification of non-volatile or thermally labile impurities, chiral separation. | Confirmation of elemental composition and bulk purity. |
| Detects | Proton-bearing molecules. | Volatile & semi-volatile compounds. | Chromophore-bearing, non-volatile compounds. | All elements being analyzed (C, H, N, Cl). |
| Strengths | Absolute quantification without a specific reference standard, non-destructive, rich structural information.[8] | High separation efficiency, high sensitivity, definitive identification via mass spectra. | High quantitative precision, adaptable for various impurity types, essential for chiral analysis.[11][12] | Fundamental, highly accurate for bulk composition, inexpensive.[15] |
| Weaknesses | Can have signal overlap in complex mixtures, may not detect non-protonated impurities. | Not suitable for non-volatile or thermally unstable compounds, requires a reference standard for absolute quantification. | Often requires derivatization for this compound, method development can be complex. | Provides no information on the identity of individual impurities, requires a pure, dry sample. |
| Typical LOD/LOQ | ~0.05-0.1% | ~0.001-0.01% (ppm level) | ~0.01-0.05% | Not applicable (measures bulk %) |
Conclusion: An Integrated Strategy for Comprehensive Purity Assessment
For a comprehensive and trustworthy assessment of synthesized this compound, a single method is insufficient. A validated, orthogonal approach is the industry standard and the most scientifically sound strategy.
-
Primary Identification and Assay: Use ¹H and ¹³C NMR to confirm the chemical structure and determine the absolute purity (assay) using a qNMR protocol.
-
Impurity Profiling: Employ GC-MS to screen for, identify, and quantify volatile organic impurities, including residual starting materials, side-products, and residual solvents.
-
Confirmation of Bulk Composition: Perform Elemental Analysis as a fundamental check to ensure the empirical formula is correct, which corroborates the findings from NMR and GC-MS.
-
Special Cases: If non-volatile impurities are suspected or if chiral purity is a concern, develop and validate an HPLC method, likely involving derivatization or a specialized chiral column.
By integrating these techniques, researchers and drug developers can build a complete and reliable purity profile for this compound, ensuring the quality and integrity of their subsequent research and development efforts, in line with the rigorous standards set by guidelines from bodies like the ICH.[16][17]
References
-
Wessig, P., & Müller, J. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Available at: [Link]
-
Wessig, P., & Müller, J. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. Available at: [Link]
-
Göttlich, R. (2020). Synthesis and Characterisation of Novel this compound Derivatives as DNA Alkylating Agents. JLUpub. Available at: [Link]
- CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
-
Alexanian, E. J., & Miller, D. C. (2021). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH. (2022). Validation of Analytical Procedures Q2(R2). U.S. Food and Drug Administration. Available at: [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
Wulff, J. et al. (2021). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Available at: [Link]
-
Shah, S. et al. (2000). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Cardoso, M. A. et al. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. Available at: [Link]
-
Pharma Beginners. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]
-
Göttlich, R. et al. (2021). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC Medicinal Chemistry. Available at: [Link]
-
Sun, S. H. et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC. Available at: [Link]
-
Afonso, C. A. M. et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Available at: [Link]
Sources
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. fda.gov [fda.gov]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. fda.gov [fda.gov]
- 17. cormica.com [cormica.com]
Safety Operating Guide
3-Chloropiperidine: Handling, Containment, and Disposal Protocol
[1][2][3][4]
Executive Summary: The Mechanism of Hazard
3-Chloropiperidine (CAS: 2168-64-1; HCl salt: 69321-26-8) is not merely a corrosive amine; it is a nitrogen mustard analog .[1][2]
While often handled as a stable hydrochloride salt, this compound possesses a latent reactivity that dictates its disposal strategy. Under neutral or basic conditions, the free amine undergoes intramolecular cyclization to form a highly reactive aziridinium ion . This intermediate is a potent electrophile capable of alkylating DNA and proteins.
Operational Directive: Consequently, disposal protocols must prioritize preventing cyclization (avoiding basic waste streams) and ensuring total destruction via high-temperature incineration.
Part 1: Chemical Identity & Hazard Assessment[3]
Before initiating disposal, you must characterize the specific form of the waste. The hazard profile shifts significantly between the hydrochloride salt and the free base.
Table 1: Physicochemical Hazard Profile
| Property | This compound (Free Base) | This compound HCl (Salt) | Disposal Implication |
| Physical State | Oily Liquid | Crystalline Solid | Liquids require secondary containment; Solids require dust control.[1][2] |
| pH Sensitivity | Unstable; cyclizes rapidly | Stable in acidic form | CRITICAL: Do NOT mix with basic waste streams (e.g., NaOH, KOH).[1][2] |
| Flash Point | ~48°C (Flammable) | N/A (Solid) | Free base requires flammables segregation (D001).[1][2] |
| Corrosivity | Skin/Eye Corrosive (Cat 1B) | Skin/Eye Corrosive (Cat 1B) | Requires D002 waste coding if pH < 2.[1][2] |
| Toxicity | Acute Tox.[1][2] (Oral/Dermal) | Acute Tox.[1][2] (Oral) | Fatal if swallowed; treat as highly toxic.[1][2] |
Part 2: Segregation & Compatibility Logic
The most common error in disposing of chlorinated amines is "bucket chemistry"—mixing them with general organic waste.
The "No-Mix" Rule
Never dispose of this compound in containers holding:
-
Strong Bases (Alkalis): Triggers deprotonation and formation of the volatile and alkylating aziridinium species.
-
Oxidizers (Peroxides, Nitric Acid): Risk of exothermic reaction and formation of toxic chloramines or nitrogen oxides (NOx).
-
Aqueous Drains: Strictly prohibited. Hydrolysis releases HCl and toxic piperidine derivatives into the water table.
Figure 1: Waste Stream Decision Matrix
The following logic flow ensures the waste is routed to the correct destruction facility (Incineration) without creating secondary hazards during storage.
Caption: Operational workflow for segregating and packaging this compound waste to prevent accidental cyclization or incompatibility reactions.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
Do not rely on standard latex gloves. Chlorinated amines can permeate standard lab gloves.
-
Hand Protection: Double-gloving is mandatory.[2] Inner layer: Nitrile (4 mil). Outer layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for liquid handling.
-
Respiratory: If handling the solid HCl salt outside a fume hood, use an N95 or P100 particulate respirator. For free base liquids, a full-face respirator with organic vapor cartridges is required if engineering controls (fume hood) are breached.
-
Body: Tyvek lab coat or apron impervious to liquids.
Phase 2: Packaging
-
Select Container:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquids: Use a glass amber bottle or HDPE carboy. Ensure the cap has a chemically resistant liner (PTFE).
-
-
Transfer:
-
Perform all transfers inside a certified chemical fume hood.
-
Use a plastic or glass funnel to prevent spillage on the container threads.
-
-
Labeling:
Phase 3: Storage & Handover[3][4]
-
Secondary Containment: Place the waste container into a secondary plastic tray to capture potential leaks.
-
Location: Store in a satellite accumulation area (SAA) dedicated to Halogenated Organics .
-
Disposal Route: Contract a licensed hazardous waste transporter. The manifest must specify Incineration (Code: INCIN) as the treatment method.
-
Reasoning: Incineration at >1000°C with gas scrubbing is the only method that guarantees the destruction of the chlorinated ring structure without releasing dioxins or NOx into the atmosphere.
-
Part 4: Emergency Spill Response
If a spill occurs, speed is critical to prevent surface permeation and volatilization.
-
Evacuate & Ventilate: If the spill is outside a hood, evacuate the immediate area.
-
Do Not Neutralize with Strong Base: Unlike standard acid spills, adding sodium hydroxide to this compound HCl will generate the volatile free base and increase the hazard.
-
Absorb (Liquids): Use a non-combustible absorbent (Vermiculite, dry sand, or commercial "Chem-Sorb" pads).
-
Sweep (Solids): Gently sweep solids into a dust pan using a brush. Avoid creating dust clouds.[3][4][5]
-
Decontaminate:
-
After removing the bulk material, wipe the surface with a mild soap and water solution .
-
Collect all wipes and absorbent materials into the hazardous waste container (Solid Waste).
-
Note: Do not use bleach (hypochlorite), as this can form chloramines.
-
Part 5: Regulatory Compliance (US Focus)[2]
Adherence to these codes ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations.
-
Waste Codes:
-
DOT Shipping Name (for transport):
References
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary: this compound hydrochloride.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: this compound hydrochloride.[2] Retrieved from [Link][1][2]
Navigating the Synthesis and Handling of 3-Chloropiperidine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are foundational to drug discovery. Among these, piperidine scaffolds are prevalent in numerous pharmaceuticals. The introduction of a chlorine atom to the piperidine ring, as in 3-Chloropiperidine, can significantly alter its chemical properties and biological activity, making it a valuable, yet hazardous, intermediate. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Immediate Safety Briefing: Understanding the Risks of this compound
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Toxicity: Toxic if it comes into contact with the skin or is inhaled.[1][2][3] It may also be harmful if swallowed.[2][3]
-
Flammability: Assumed to be a flammable liquid and vapor.[2][3]
-
Irritation: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements. Always consult your institution's safety plan and conduct a risk assessment before beginning any work.[5]
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving Required. Use two pairs of chemotherapy-grade, powder-free, latex-free disposable gloves.[5][6] The outer glove should be changed every 30 minutes or immediately if contaminated or damaged.[6] This provides a critical barrier against dermal absorption, a primary route of exposure. |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory. [6][7][8] This combination protects against splashes and vapors that can cause severe eye damage.[1][2] Standard safety glasses are insufficient. |
| Body Protection | A long-sleeved, disposable, back-closing gown resistant to hazardous drugs is required. [5][6] The gown should have tight-fitting cuffs to prevent skin exposure.[6] This protects against accidental spills and splashes. |
| Respiratory Protection | Work exclusively in a certified chemical fume hood. [9] If there is a risk of exceeding exposure limits or in the case of a spill, a NIOSH-approved respirator is necessary.[8] A surgical mask provides no protection against chemical vapors.[6] |
| Foot Protection | Closed-toe shoes are required. In areas with a high risk of spills, disposable, skid-resistant shoe covers should be worn over footwear.[6] |
Visualizing Your PPE Strategy: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
Standard Operating Procedure: Handling this compound
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[8]
-
Prepare a spill kit containing appropriate absorbent materials (e.g., sand, diatomaceous earth).[1][7]
-
Ground all equipment to prevent static discharge, as the compound is likely flammable.[2][3]
2. Donning PPE:
-
Follow the PPE guidelines outlined in the table above.
-
Ensure gloves are properly cuffed over the sleeves of the gown.
3. Handling and Dispensing:
-
Conduct all manipulations of this compound within the fume hood.[9]
-
Use non-sparking tools.[2]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from heat and ignition sources.[2][10]
4. Waste Disposal:
-
Dispose of all contaminated materials, including gloves, gowns, and empty containers, as hazardous waste in accordance with local, state, and federal regulations.[1][10]
-
Do not empty into drains.[1]
Emergency Procedures: A Plan for the Unexpected
1. Skin Contact:
-
Rinse the affected skin with copious amounts of water for at least 15 minutes.[1][2]
-
Seek immediate medical attention.
2. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10]
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention.[2]
3. Inhalation:
-
Move the affected person to fresh air and keep them comfortable for breathing.[2][10]
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[2]
4. Ingestion:
-
Seek immediate medical attention.[2]
5. Spills:
-
Evacuate the area and deny entry.[11]
-
Eliminate all ignition sources.[11]
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material.[7][11]
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[11]
-
Ventilate the area and wash the spill site after material pickup is complete.[1][7]
Conclusion: A Culture of Safety
The responsible and safe handling of hazardous chemicals like this compound is paramount in a research setting. By understanding the potential hazards, diligently using the correct PPE, and adhering to established safety protocols, you can mitigate risks and foster a culture of safety within your laboratory. This guide serves as a foundational resource; always supplement it with your institution's specific safety policies and procedures.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
The Hospital for Sick Children. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Retrieved from [Link]
-
NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pogo.ca [pogo.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
